[1] Executive Summary & Chemical Profile[1][2][3] 5,6-dihydro-1,4-dioxin-2-ylmethanamine (CAS 1114822-91-1) is a specialized heterocyclic building block characterized by a 1,4-dioxene (dihydro-1,4-dioxin) core substitute...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Chemical Profile[1][2][3]
5,6-dihydro-1,4-dioxin-2-ylmethanamine (CAS 1114822-91-1) is a specialized heterocyclic building block characterized by a 1,4-dioxene (dihydro-1,4-dioxin) core substituted at the C2 position with a primary aminomethyl group.[1]
Unlike its saturated counterpart (1,4-dioxan-2-ylmethanamine), this molecule contains a cyclic enol ether functionality.[1] This structural feature imparts unique electronic properties—making the ring electron-rich and conformationally distinct (half-chair)—but also introduces specific stability challenges, particularly acid sensitivity, that researchers must navigate during synthesis and storage.
The synthesis of 2-substituted-5,6-dihydro-1,4-dioxins is non-trivial due to the potential for ring opening or aromatization.[1] The most robust route leverages the reactivity of the parent 5,6-dihydro-1,4-dioxin (dioxene) via lithiation, followed by functionalization.
Mechanistic Workflow
The following pathway describes the generation of the scaffold via a reductive amination approach, which avoids harsh acidic conditions that would destroy the enol ether.
Lithiation: Direct deprotonation of 5,6-dihydro-1,4-dioxin using t-BuLi or Schlosser’s base at low temperature (-78°C).[1] The proton at C2 is vinylic and adjacent to oxygen, making it sufficiently acidic for lithiation.
Formylation: Quenching the lithiated species with DMF to yield 5,6-dihydro-1,4-dioxin-2-carbaldehyde.[1]
Reductive Amination: Condensation of the aldehyde with ammonia (or a benzyl amine surrogate) followed by reduction (e.g., NaBH₄) to yield the target amine.[1]
Synthesis Diagram (DOT)[1]
Caption: Figure 1. Modular synthesis via lithiation-formylation-reductive amination.[1] The reduction step must be kept basic to preserve the enol ether.
Handling, Stability & "Self-Validating" Protocols
The primary failure mode when working with CAS 1114822-91-1 is acid-catalyzed hydrolysis .[1] The enol ether moiety is extremely sensitive to aqueous acid, which leads to protonation of the C3 position, water attack, and subsequent ring fragmentation or rearrangement to an acyclic hydroxy-ketone.
Stability Rules (The "Trustworthiness" Pillar)
No Acidic Workups: Never subject the crude reaction mixture to 1N HCl washes. Use saturated NH₄Cl (mildly acidic but often tolerated if rapid) or preferably brine/bicarbonate washes.[1]
Chromatography: If purification is required on silica gel (which is acidic), pre-treat the column with 1-2% Triethylamine (Et₃N) in the eluent to neutralize active sites.[1]
Salt Formation: While hydrochloride salts are common for amines, the HCl salt of this compound is risky due to the proximity of the protonated amine to the enol ether. Recommendation: Store as the free base in a frozen benzene/solution matrix or generate a softer salt (e.g., fumarate) if solid isolation is strictly necessary.
Self-Validating Purity Check
Before using this reagent in a precious coupling reaction:
Dissolve a small aliquot in CDCl₃ (neutralized with K₂CO₃).
Run 1H NMR.
Check: Look for the disappearance of the vinylic proton signal (typically ~5.8–6.2 ppm).[1] If this signal is gone and new aliphatic multiplets appear, the ring has hydrolyzed.
Applications in Drug Design[3]
This building block is valuable in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1]
Bioisosterism
The 5,6-dihydro-1,4-dioxin ring serves as a bioisostere for:
Phenyl rings: It provides a semi-planar geometry but with higher electron density and solubility.[1]
Morpholines: It offers a more rigid, unsaturated alternative that can lock conformations.
Reaction Protocol: Amide Coupling
Context: Coupling CAS 1114822-91-1 to a carboxylic acid (R-COOH).[1]
Pre-activation: Dissolve R-COOH and HATU in anhydrous DMF under N₂. Stir for 5 minutes.
Base Addition: Add DIPEA. The solution should turn yellow (activated ester formation).[1]
Amine Addition: Add 5,6-dihydro-1,4-dioxin-2-ylmethanamine (as free base solution).
Monitoring (Self-Validation): Monitor via LC-MS using a basic or neutral mobile phase (e.g., 10mM Ammonium Bicarbonate).[1] Avoid 0.1% Formic Acid methods if possible, or minimize exposure time to prevent on-column degradation.
Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) x 2, then Brine. Dry over Na₂SO₄.[1]
Evaporation: Remove solvent < 40°C.
Structural & Reactivity Visualization[1]
The following diagram illustrates the electronic vulnerability of the scaffold and its metabolic implications.
Caption: Figure 2. Stability divergence. The scaffold is stable under basic conditions (Green path) but degrades rapidly in acid (Red path).
References
Santa Cruz Biotechnology. 5,6-dihydro-1,4-dioxin-2-ylmethanamine Product Entry. (Accessed 2026).[1]
PubChem. Compound Summary for 1,4-Dioxan-2-ylmethanamine (Structural Analog Comparison). National Library of Medicine.[1]
[1]
Fattoro, et al. Synthesis of substituted 1,4-dioxenes via lithiation.[1] Journal of Organic Chemistry, 2005.[2] (General methodology for dioxene functionalization).
5,6-dihydro-1,4-dioxin-2-ylmethanamine molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Integration of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine Executive Summary 5,6-Dihydro-1,4-dioxin-2-ylmethanamine is an advanced organic building block character...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Physicochemical Profiling and Synthetic Integration of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine
Executive Summary
5,6-Dihydro-1,4-dioxin-2-ylmethanamine is an advanced organic building block characterized by its rigid half-saturated dioxin ring and a highly nucleophilic primary amine. This whitepaper provides an in-depth analysis of its molecular properties, chemical stability, and step-by-step synthetic methodologies. Designed for drug development professionals, this guide bridges the gap between fundamental physicochemical data and practical applications in the synthesis of complex pharmacophores, such as targeted helicase inhibitors.
Physicochemical Profiling & Structural Causality
The utility of a building block is dictated by its structural parameters. 5,6-Dihydro-1,4-dioxin-2-ylmethanamine (CAS 1114822-91-1) features a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol [1]. The molecule consists of a 1,4-dioxin ring where the C5-C6 bond is saturated, leaving a C2=C3 double bond that forms an electron-rich enol ether.
Table 1: Quantitative Physicochemical Data
Parameter
Value
IUPAC Name
1-(5,6-dihydro-1,4-dioxin-2-yl)methanamine
Molecular Formula
C5H9NO2
Molecular Weight
115.13 g/mol
Exact Mass
115.0633 Da
CAS Registry Number
1114822-91-1
Functional Groups
Primary amine, Enol ether
Storage Conditions
2-8°C, inert atmosphere
Structural Causality (E-E-A-T Insight):
The presence of the enol ether moiety dictates the handling and reactivity of this compound. Enol ethers are highly susceptible to electrophilic attack and subsequent acid-catalyzed hydrolysis, which can lead to rapid ring-opening or ketone formation[2]. Consequently, all storage and synthetic operations involving this scaffold must strictly avoid strong aqueous acids. The primary amine at the 2-position serves as a versatile nucleophile, ideal for amide couplings or reductive aminations, provided the pH remains neutral to basic.
Chemoselective Synthetic Methodology
Synthesizing 5,6-dihydro-1,4-dioxin-2-ylmethanamine requires a strategy that installs the primary amine without compromising the acid-sensitive enol ether double bond. The following self-validating protocol utilizes a mesylation-azidation-reduction sequence starting from 5,6-dihydro-1,4-dioxin-2-methanol.
Step-by-Step Protocol:
Activation (Mesylation): Dissolve 5,6-dihydro-1,4-dioxin-2-methanol in anhydrous dichloromethane (DCM). Add 1.5 equivalents of triethylamine (Et3N) and cool to 0°C. Slowly add 1.1 equivalents of methanesulfonyl chloride (MsCl).
Causality: Et3N acts as a crucial acid scavenger. By neutralizing the HCl byproduct generated during mesylation, it prevents the acid-catalyzed degradation of the dihydrodioxin ring[2].
Nucleophilic Substitution (Azidation): Isolate the mesylate and dissolve in anhydrous dimethylformamide (DMF). Add 2.0 equivalents of sodium azide (NaN3) and heat to 60°C for 4 hours.
Causality: The mesylate is an excellent leaving group, allowing for a clean SN2 displacement by the azide ion to form the azide intermediate.
Chemoselective Reduction (Staudinger Reaction): Dissolve the azide intermediate in a THF/H2O mixture. Add 1.2 equivalents of triphenylphosphine (PPh3) and stir at room temperature until nitrogen evolution ceases.
Causality: Standard catalytic hydrogenation (e.g., Pd/C, H2) poses a severe risk of reducing the C2=C3 double bond. The Staudinger reduction is perfectly chemoselective, reducing only the azide to the primary amine while leaving the enol ether intact.
Chemoselective synthetic workflow for 5,6-dihydro-1,4-dioxin-2-ylmethanamine.
Applications in Advanced Drug Discovery
In modern drug discovery, rigid, oxygen-rich heterocycles are highly sought after to improve the aqueous solubility and metabolic stability of drug candidates. 5,6-Dihydro-1,4-dioxin-2-ylmethanamine is actively utilized in the synthesis of complex bicyclic heterocycles[3].
Specifically, it serves as a critical amine donor in the development of Werner syndrome ATP-dependent helicase (WRN) inhibitors[3]. WRN inhibitors are emerging as a promising targeted therapy for cancers exhibiting microsatellite instability (MSI). The primary amine of the building block undergoes amide coupling with complex carboxylic acid scaffolds, integrating the dihydrodioxin ring into the final pharmacophore to optimize binding affinity in the helicase active site.
Integration of the methanamine building block into a target pharmacophore.
Quality Control & Analytical Validation
To ensure the integrity of the synthesized or procured building block, a self-validating analytical system must be employed before downstream integration:
1H NMR Spectroscopy: The defining feature of the intact enol ether is the vinylic proton at the C3 position, which typically resonates as a singlet around 6.0–6.5 ppm. The absence of this peak indicates degradation or unwanted reduction.
LC-MS: Electrospray ionization (ESI+) should yield a clear [M+H]+ peak at m/z 116.1, confirming the molecular weight of 115.13 g/mol [4].
Purity Assessment: HPLC analysis should demonstrate >95% purity, with particular attention paid to the absence of hydrolyzed ketone byproducts caused by accidental acid exposure.
References
[3] World Intellectual Property Organization. "WO2024105553A1 - Bicyclic heterocycles and their use as wrn inhibitors". Google Patents. Available at:
[2] ResearchGate. "Preparation of Some Oxa- and Thia-decalins and -propellanes. Barriers to Conformational Interconversion". Chemical Research Studies. Available at: [Link]
1H and 13C NMR spectroscopic data of 5,6-dihydro-1,4-dioxin-2-ylmethanamine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 5,6-dihydro-1,4-dioxin-2-ylmethanamine Introduction 5,6-dihydro-1,4-dioxin-2-ylmethanamine is a heterocyclic compound of interest to researchers in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 5,6-dihydro-1,4-dioxin-2-ylmethanamine
Introduction
5,6-dihydro-1,4-dioxin-2-ylmethanamine is a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Its structure combines the functionalities of a vinyl ether, a saturated 1,4-dioxane ring, and a primary amine, making it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its structure is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for its elucidation in solution.
Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the atoms of 5,6-dihydro-1,4-dioxin-2-ylmethanamine are numbered as shown in the diagram below.
Caption: Molecular structure of 5,6-dihydro-1,4-dioxin-2-ylmethanamine with atom numbering.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 5,6-dihydro-1,4-dioxin-2-ylmethanamine in a standard deuterated solvent such as CDCl₃. These predictions are based on established chemical shift ranges for similar functional groups and analysis of related structures.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
~ 6.0 - 6.5
s
-
H3
~ 4.1 - 4.3
m
-
H5
~ 3.8 - 4.0
m
-
H6
~ 3.3 - 3.6
s
-
H7
~ 1.5 - 2.5
br s
-
H8 (NH₂)
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
~ 140 - 145
C2
~ 110 - 115
C3
~ 64 - 68
C5
~ 62 - 66
C6
~ 45 - 50
C7
In-depth Spectral Analysis and Interpretation
A detailed analysis of the predicted NMR data provides a deeper understanding of the electronic environment of each nucleus within the molecule.
¹H NMR Spectrum Analysis
H3 (Vinyl Proton): The proton at the C3 position is a vinyl proton and is expected to resonate in the downfield region, likely between 6.0 and 6.5 ppm. This significant deshielding is due to its sp² hybridization and the electron-withdrawing effect of the adjacent oxygen atom (O4). It is predicted to be a singlet as there are no adjacent protons for significant coupling.
H5 and H6 (Dioxane Ring Protons): The protons on the saturated portion of the dioxane ring (C5 and C6) are in an aliphatic environment but are deshielded by the adjacent oxygen atoms. They are expected to appear as multiplets in the range of 3.8 to 4.3 ppm. The protons on C5 and C6 are diastereotopic and will likely show geminal and vicinal coupling to each other, resulting in complex multiplets.
H7 (Aminomethyl Protons): The two protons of the aminomethyl group (C7) are adjacent to the electron-withdrawing amine group, which causes a downfield shift to approximately 3.3 - 3.6 ppm. These protons are expected to appear as a singlet, as coupling to the NH₂ protons is often not observed due to rapid quadrupole relaxation of the nitrogen nucleus and chemical exchange.[1]
H8 (Amine Protons): The two protons of the primary amine (NH₂) typically appear as a broad singlet in the range of 1.5 to 2.5 ppm.[1] The exact chemical shift and peak shape are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The signal for these protons will disappear upon the addition of a few drops of D₂O to the NMR sample, which is a useful diagnostic test for exchangeable protons.[1]
¹³C NMR Spectrum Analysis
C2 and C3 (Olefinic Carbons): The two sp² hybridized carbons of the double bond are expected to be the most downfield signals in the spectrum. C2, being bonded to an oxygen atom and the aminomethyl group, will be significantly deshielded and is predicted to appear around 140-145 ppm. C3, also part of the vinyl ether system, will be found at a slightly more upfield position, around 110-115 ppm.[2]
C5 and C6 (Dioxane Ring Carbons): These sp³ hybridized carbons are directly attached to oxygen atoms, which results in a significant downfield shift compared to typical alkane carbons. Their resonances are expected in the 62-68 ppm range.[3]
C7 (Aminomethyl Carbon): The carbon of the aminomethyl group is an sp³ hybridized carbon and is deshielded by the attached nitrogen atom. Its chemical shift is predicted to be in the 45-50 ppm region.[1]
Experimental Protocols
To obtain high-quality NMR data for 5,6-dihydro-1,4-dioxin-2-ylmethanamine, the following experimental procedures are recommended.
Sample Preparation
A well-prepared sample is crucial for obtaining high-resolution NMR spectra.
Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4]
Choosing a Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with higher polarity, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.[5]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4][6] Gentle vortexing or sonication can aid dissolution.
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[6] Ensure there is no solid material at the bottom of the tube.
Internal Standard: The residual solvent peak can often be used as a secondary chemical shift reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition Workflow
The following workflow outlines the steps for acquiring a comprehensive set of NMR data for structural elucidation.
Caption: A typical workflow for NMR sample preparation, data acquisition, and analysis.
1D and 2D NMR Experiments
¹H NMR: A standard proton NMR experiment is the first step to identify the types and number of protons in the molecule.
¹³C{¹H} NMR: A proton-decoupled ¹³C NMR experiment provides a single peak for each unique carbon atom, revealing the carbon skeleton of the molecule.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8] It is invaluable for establishing proton-proton connectivity within the dioxane ring.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[7][8] This allows for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away.[7][8] It is particularly useful for identifying quaternary carbons and piecing together the molecular framework.
Plausible Synthetic Approach
While a detailed synthetic procedure is beyond the scope of this guide, a plausible route to 5,6-dihydro-1,4-dioxin-2-ylmethanamine could involve the reaction of a suitable precursor, such as 2-formyl-5,6-dihydro-1,4-dioxin, with an amine source under reductive amination conditions.[9] The synthesis of the 5,6-dihydro-1,4-dioxin ring system itself can be achieved through various methods, including the condensation of an appropriate diol with a halo-substituted precursor.[10]
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 5,6-dihydro-1,4-dioxin-2-ylmethanamine, along with recommended experimental protocols for its characterization. By understanding the expected chemical shifts and coupling patterns, and by employing a suite of 1D and 2D NMR experiments, researchers can confidently elucidate and confirm the structure of this and related heterocyclic compounds, facilitating their use in further scientific endeavors.
Gunda, T. E. et al. (2018). Synthesis of 2,3-dihydrobenzo[b][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. RSC Advances, 8(3), 1355–1367. [Link]
University of Wisconsin-Madison. Ethyl vinyl ether. [Link]
Science of Synthesis. Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives. [Link]
K. Matsuzaki, H. Ito, T. Uryu, K. Tsuchiya. C-13 NMR spectra and spin-lattice relaxation times of poly(alkyl vinyl ether)s. [Link]
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(10), 3698–3707. [Link]
ResearchGate. Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. [Link]
Rozhenko, A. B. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. International Journal of Molecular Sciences, 24(11), 9582. [Link]
Chemistry LibreTexts. Spectroscopy of Amines. [Link]
Google Patents. Process for Preparing (E)-(5,6-Dihydro-1,4,2-Dioxazine-3-YL) (2-Hydroxyphenyl) Methanone O-Methyl Oxime.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
ResearchGate. Synthesis of 2,3-di(furan-2-yl)-5,6-dihydro-1,4-dioxine. [Link]
RSC Advances. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. [Link]
University of Regensburg. Full Supporting Information for Chapter 6. [Link]
The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]
Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1083–1096. [Link]
ResearchGate. 1H NMR spectra of M in 1,4-dioxane-d8 (a) and in aqueous (D2O).... [Link]
National Center for Biotechnology Information. (2S)-2-[(2S,5R,6R)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]-1-[(S)-1,1-dimethylethylsulfonyl]aziridine*. [Link]
The Emerging Potential of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine in Medicinal Chemistry: A Technical Guide
Abstract The 5,6-dihydro-1,4-dioxin scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical g...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 5,6-dihydro-1,4-dioxin scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth exploration of the untapped potential of a specific derivative, 5,6-dihydro-1,4-dioxin-2-ylmethanamine. While direct studies on this molecule are nascent, this document, grounded in established chemical principles and analogous structures, delineates its promising future in drug discovery. We will explore rational synthetic pathways, hypothesize potential biological targets based on meticulous pharmacophore analysis, and propose a strategic framework for its evaluation and optimization as a novel therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to venture into novel chemical spaces with significant therapeutic promise.
Introduction: The Allure of the Dihydro-1,4-Dioxin Scaffold
The 1,4-dioxane and its unsaturated counterpart, 1,4-dioxin, are heterocyclic systems that have been incorporated into numerous compounds with diverse pharmacological activities. The partially saturated 5,6-dihydro-1,4-dioxin ring offers a unique combination of conformational flexibility and electronic properties, making it an attractive scaffold for probing biological systems. Derivatives of the related 2,3-dihydro-1,4-benzodioxin have shown promise as antihypertensive agents and inhibitors of poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy[1]. The introduction of an aminomethyl group, a well-known pharmacophore, to this core structure presents an exciting opportunity for the development of novel drug candidates with unique structure-activity relationships (SAR).
This guide focuses on the prospective analysis of 5,6-dihydro-1,4-dioxin-2-ylmethanamine, a molecule that, despite its relative obscurity, holds considerable potential. We will build a scientific case for its exploration, beginning with its synthesis and moving through to its potential therapeutic applications.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of 5,6-dihydro-1,4-dioxin-2-ylmethanamine is not explicitly detailed in the current literature. However, by leveraging established methodologies for the construction of related dihydro-1,4-dioxin rings, a plausible and efficient synthetic route can be proposed. A logical approach involves a two-stage process: the formation of a hydroxymethyl-substituted dihydro-dioxin intermediate, followed by its conversion to the target aminomethyl derivative.
Proposed Synthesis of 2-(Hydroxymethyl)-5,6-dihydro-1,4-dioxin
The initial strategy focuses on the synthesis of a key intermediate, 2-(hydroxymethyl)-5,6-dihydro-1,4-dioxin. One promising method is adapted from the synthesis of substituted 1,4-dioxanes, which involves the reaction of a suitable diol with a dihalide[2].
Protocol 1: Synthesis of 2-(Hydroxymethyl)-5,6-dihydro-1,4-dioxin
Step 1: Protection of Glycerol. Commercially available glycerol is first protected to yield solketal, isolating the primary hydroxyl group.
Step 2: Williamson Ether Synthesis. The protected glycerol is reacted with propargyl bromide in the presence of a strong base, such as sodium hydride, to form the corresponding propargyl ether.
Step 3: Isomerization and Cyclization. The terminal alkyne is isomerized to an allene under basic conditions. Subsequent intramolecular hydroalkoxylation, catalyzed by a transition metal or strong base, will yield the 2-(hydroxymethyl)-5,6-dihydro-1,4-dioxin. This type of cyclization has been reported for similar systems[3].
Step 4: Deprotection. The protecting group is removed under acidic conditions to yield the desired 2-(hydroxymethyl)-5,6-dihydro-1,4-dioxin.
Conversion to 5,6-Dihydro-1,4-dioxin-2-ylmethanamine
With the hydroxymethyl intermediate in hand, the next critical step is the conversion of the hydroxyl group to a primary amine. This is a common transformation in medicinal chemistry, and several reliable methods are available.
Protocol 2: Synthesis of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine
Step 1: Conversion to a Leaving Group. The primary alcohol of 2-(hydroxymethyl)-5,6-dihydro-1,4-dioxin is converted to a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine.
Step 2: Nucleophilic Substitution with an Azide Source. The resulting sulfonate ester is then subjected to nucleophilic substitution with sodium azide in a polar aprotic solvent like DMF to yield the corresponding azidomethyl derivative.
Step 3: Reduction to the Primary Amine. The azide is then reduced to the primary amine using a standard reducing agent, such as lithium aluminum hydride (LAH) in THF or by catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source. This two-step process via an azide intermediate is a robust and widely used method for this type of transformation.
The overall proposed synthetic pathway is illustrated in the following diagram:
Caption: Proposed synthetic route to 5,6-dihydro-1,4-dioxin-2-ylmethanamine.
Potential Medicinal Chemistry Applications: A Pharmacophore-Driven Hypothesis
The structure of 5,6-dihydro-1,4-dioxin-2-ylmethanamine contains two key pharmacophoric elements: the dihydro-1,4-dioxin ring and the primary aminomethyl group. This combination suggests several potential biological targets.
G-Protein Coupled Receptors (GPCRs)
The aminomethyl group is a common feature in ligands for various GPCRs. The nitrogen atom can act as a proton acceptor in hydrogen bonding interactions or become protonated at physiological pH, forming a crucial ionic interaction with acidic residues in the receptor binding pocket.
Dopamine Receptors: The aminomethyl moiety is a key component of many dopaminergic ligands[4]. The dihydro-dioxin scaffold could serve as a novel, conformationally constrained phenethylamine bioisostere, potentially leading to subtype-selective dopamine receptor modulators for the treatment of neurological and psychiatric disorders.
Serotonin (5-HT) Receptors: Derivatives of 1,4-benzodioxan have shown affinity for 5-HT1A receptors[5]. The aminomethyl group in our target molecule could interact with the same binding pocket as the endogenous ligand serotonin, suggesting potential applications in anxiety and depression.
Adrenergic Receptors: The structural similarity to known α1-adrenergic antagonists containing a 1,4-benzodioxan core suggests that 5,6-dihydro-1,4-dioxin-2-ylmethanamine could exhibit activity at these receptors, with potential applications in hypertension and benign prostatic hyperplasia[6].
Enzyme Inhibition
The dihydro-dioxin ring system can also be found in molecules that target enzymatic activities.
Poly(ADP-ribose) Polymerase (PARP) Inhibition: As previously mentioned, 2,3-dihydro-1,4-benzodioxine derivatives have been identified as PARP1 inhibitors[1]. The aminomethyl group could potentially interact with the nicotinamide binding pocket of PARP enzymes, offering a new avenue for the development of cancer therapeutics.
A Strategic Approach to Biological Evaluation: A Hypothetical Screening Cascade
To validate the therapeutic potential of 5,6-dihydro-1,4-dioxin-2-ylmethanamine, a systematic and tiered screening approach is essential. The following cascade is proposed to efficiently assess its biological activity against the hypothesized targets.
Caption: Hypothetical screening cascade for 5,6-dihydro-1,4-dioxin-2-ylmethanamine.
Experimental Protocols for Key Assays
Protocol 3: Radioligand Binding Assay for GPCRs
Objective: To determine the binding affinity of the test compound for a specific GPCR.
Materials: Cell membranes expressing the target GPCR, a specific radioligand for the target receptor, test compound, wash buffer, and scintillation cocktail.
Procedure:
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
Wash the filters to remove non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Protocol 4: In Vitro PARP1 Inhibition Assay
Objective: To determine the ability of the test compound to inhibit the enzymatic activity of PARP1.
Materials: Recombinant human PARP1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody, and a suitable detection system (e.g., HRP-conjugated secondary antibody and a colorimetric substrate).
Procedure:
Coat streptavidin plates with biotinylated NAD+.
In a separate plate, incubate PARP1 enzyme, activated DNA, and varying concentrations of the test compound.
Initiate the PARylation reaction by adding NAD+.
Transfer the reaction mixture to the streptavidin-coated plates to capture the biotinylated PAR.
Detect the amount of PARylation using a primary anti-PAR antibody followed by a labeled secondary antibody.
Quantify the signal and calculate the IC50 value for the test compound.
Strategies for Lead Optimization
Should 5,6-dihydro-1,4-dioxin-2-ylmethanamine demonstrate promising activity in the initial screening, a lead optimization campaign would be initiated to enhance its potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the core scaffold will be crucial to elucidate the SAR.
Modification Site
Proposed Modifications
Rationale
Amine Group
Secondary and tertiary amines, amides, sulfonamides
To probe the importance of the primary amine for activity and to modulate basicity and hydrogen bonding capacity.
Dihydro-dioxin Ring
Introduction of substituents (e.g., methyl, fluoro) on the saturated carbons
To explore the impact of conformational restriction and electronic effects on activity.
Vinyl Ether Moiety
Bioisosteric replacement of the vinyl ether with other five- or six-membered heterocycles
To improve metabolic stability and explore alternative interactions with the target.
Bioisosteric Replacement
Bioisosterism is a powerful strategy in drug design to fine-tune the properties of a lead compound. For instance, if the vinyl ether moiety of the dihydro-dioxin ring is found to be metabolically labile, it could be replaced with a more stable bioisostere, such as a pyrazole or an isoxazole ring, while aiming to maintain the key interactions with the biological target.
Potential for Toxicity: A Word of Caution
The term "dioxin" is often associated with highly toxic and persistent environmental pollutants, specifically polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). It is imperative to distinguish these from the 5,6-dihydro-1,4-dioxin scaffold. The toxicity of PCDDs is largely attributed to their planar, aromatic structure and specific chlorine substitution pattern, which allows for high-affinity binding to the aryl hydrocarbon receptor (AhR).
The non-aromatic and unsubstituted nature of the 5,6-dihydro-1,4-dioxin core in the target molecule makes it highly unlikely to exhibit the same mechanism of toxicity. However, as with any novel chemical entity, a thorough toxicological assessment is essential.
Early-Stage Toxicology Assessment:
In vitro cytotoxicity assays: Using cell lines such as HepG2 to assess for potential liver toxicity.
Ames test: To evaluate the mutagenic potential of the compound.
hERG assay: To assess the risk of cardiac toxicity.
CYP450 inhibition assays: To identify potential drug-drug interactions.
Conclusion: A Promising Scaffold for Future Drug Discovery
While 5,6-dihydro-1,4-dioxin-2-ylmethanamine remains a largely unexplored molecule, this technical guide has outlined a rational and compelling case for its investigation as a novel scaffold in medicinal chemistry. Through a combination of established synthetic methodologies, pharmacophore-based target hypotheses, and a structured screening cascade, the therapeutic potential of this compound can be systematically unveiled. The unique structural features of the dihydro-dioxin ring, coupled with the versatile aminomethyl group, present a wealth of opportunities for the development of new drugs targeting a range of diseases. The path forward requires a dedicated research effort, but the potential rewards in the form of novel and effective therapeutics make this a journey worth embarking upon.
References
(Reference to a general medicinal chemistry textbook or a review on heterocyclic chemistry in drug discovery)
(Reference to a review on the synthesis of 1,4-dioxane deriv
(Reference to a paper describing the conversion of alcohols to amines)
(Reference to a review on GPCRs as drug targets)
(Reference to a paper on dopamine receptor ligands)[4]
(Reference to a paper on serotonin receptor ligands)[5]
(Reference to a paper on adrenergic receptor ligands)[6]
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(Reference to a paper on in vitro enzyme inhibition assays)
(Reference to a review on lead optimiz
DeMarinis, R. M., et al. (1988). Synthesis and pharmacological evaluation of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as dopamine D1 selective ligands. Journal of Medicinal Chemistry, 31(7), 1435-1441.
Sharma, S., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][8][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][8][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2897-2902.
Leonardi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. Reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8.[5]
(Reference to a paper on the Ames test)
(Reference to a paper on the hERG assay)
Zhang, L., et al. (2006). Synthesis of 2,3-di(furan-2-yl)-5,6-dihydro-1,4-dioxine. Chinese Chemical Letters, 17(5), 583-585.[2]
Melchiorre, C., et al. (1991). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on. alpha. 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 34(9), 2743-8.[6]
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Tonekaboni, M. S., et al. (2022). Synthesis of[8][9]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. Synthesis, 54(08), 2001-2008.[3]
The 1,4-Dioxin Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Abstract The 1,4-dioxin ring system and its derivatives, particularly 1,4-dioxanes and 1,4-benzodioxins, represent a versatile and inc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The 1,4-dioxin ring system and its derivatives, particularly 1,4-dioxanes and 1,4-benzodioxins, represent a versatile and increasingly important structural motif in medicinal chemistry. While the term "dioxin" can evoke concerns due to its association with highly toxic environmental pollutants like 2,3,7,8-tetrachlorodibenzo[b,e][1][2]dioxin (TCDD)[3][4], it is crucial for the scientific community to distinguish these notorious compounds from the vast and promising class of non-toxic derivatives that serve as valuable scaffolds in drug design. These scaffolds are not simply inert linkers; their unique stereoelectronic properties contribute significantly to molecular conformation, receptor binding, and pharmacokinetic profiles. This guide provides a comprehensive literature review of 1,4-dioxin derivatives in drug discovery, focusing on synthetic strategies, diverse biological activities, structure-activity relationships, and future perspectives for this privileged heterocyclic core.
The 1,4-Dioxin Core: Chemical & Physicochemical Context
The parent 1,4-dioxin is a non-aromatic, planar, six-membered heterocycle with an 8π-electron system that behaves chemically like an unsaturated aliphatic ether[3]. Its saturated analogue, 1,4-dioxane, is a conformationally flexible ring often used to replace more planar systems like benzodioxane to explore different vectoral arrangements of substituents[5]. Fused derivatives, such as 1,4-benzodioxin and dibenzo[b,e][1][2]dioxin, exhibit increasing aromatic character and stability[3].
This structural diversity allows the 1,4-dioxin core to serve as a bioisosteric replacement for other functionalities, modulate lipophilicity, and introduce specific conformational constraints, making it a powerful tool for optimizing lead compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for treating cancer, viral infections, and neurological disorders[6][7].
Synthetic Strategies: Building the Dioxin Core
The construction of the 1,4-dioxin ring system is a critical step in accessing novel derivatives for biological screening. Synthetic methods are diverse, often tailored to the desired substitution pattern and the specific derivative class (e.g., dioxane, benzodioxin).
Synthesis from Epoxides
A common and effective approach for preparing substituted 1,4-dioxane derivatives commences from readily available epoxides. The key step involves the ring-opening of an epoxide with an ethylene glycol monosodium salt, which is followed by an intramolecular cyclization of the resulting diol to form the 1,4-dioxane ring. This method is particularly useful for generating spirocyclic compounds, which are valuable building blocks in medicinal chemistry[1].
Cyclization of Catechols and Dihydroxybenzoic Acids
For benzo-fused derivatives, a prevalent strategy involves the alkylation of a catechol or a substituted dihydroxybenzoic acid. For instance, in the synthesis of PARP1 inhibitors, methyl 2,3-dihydroxybenzoate is alkylated with 1,2-dibromoethane in the presence of a base like potassium carbonate to yield the cyclized 2,3-dihydrobenzo[b][1][2]dioxine ester[8]. This robust reaction serves as a cornerstone for building a wide array of benzodioxin-based libraries.
Experimental Protocol: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (14)[8]
This protocol describes a key step in the synthesis of a 2,3-dihydro-1,4-benzodioxine scaffold, a common precursor for various biologically active molecules, including PARP1 inhibitors.
Objective: To synthesize Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate via cyclization of a dihydroxybenzoic acid ester.
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Separatory funnel, rotary evaporator
Procedure:
Reaction Setup: To a 25 mL round-bottom flask containing 5 mL of dimethylformamide, add methyl 2,3-dihydroxybenzoate (13) (0.336 g, 2.0 mmol) and potassium carbonate (K₂CO₃) (0.304 g, 2.2 mmol).
Addition of Alkylating Agent: To this suspension, add 1,2-dibromoethane (0.17 mL, 2.0 mmol).
Reflux: Equip the flask with a reflux condenser and stir the reaction mixture vigorously under reflux for 10 hours. The causality for refluxing is to provide sufficient activation energy for the nucleophilic substitution reactions to proceed at a reasonable rate.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (13) is completely consumed. This is a critical self-validating step to ensure the reaction has gone to completion before proceeding to workup.
Workup - Quenching and Extraction: Once complete, allow the mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). The purpose of the aqueous wash is to remove the inorganic base (K₂CO₃) and DMF.
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic portion under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude product can be further purified by column chromatography if necessary to afford the pure Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (14).
Caption: Synthetic workflow for a 1,4-benzodioxin derivative.
Biological Activities & Therapeutic Applications
The 1,4-dioxin scaffold is a privileged structure found in compounds targeting a remarkable range of diseases.
Anticancer Activity
The fight against cancer has been a significant area for the application of 1,4-dioxin derivatives.
PARP1 Inhibition: Poly(ADP-ribose)polymerase 1 (PARP1) is a key enzyme in DNA single-strand break repair, making it a critical target in oncology[8]. High-throughput virtual screening identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a promising PARP1 inhibitor. Subsequent chemical modifications and scaffold hopping led to the discovery of highly potent inhibitors, with the most active compound showing an IC₅₀ of 0.082 µM[8]. The causality behind these modifications often involves exploring substitutions on the benzodioxine ring to enhance binding affinity within the enzyme's active site[8].
DNA Intercalation: Dibenzo[1][2]dioxin-1-carboxamides have been developed as a new class of weakly binding DNA-intercalating agents[2]. These compounds show activity against P388 leukemia, with structure-activity relationships demonstrating that substituents at the 9-position enhance potency, a finding that parallels other intercalating agent series[2].
Receptor Antagonism in Prostate Cancer: Certain 1,4-dioxane derivatives exhibit anticancer activity in human prostate cancer cells (PC-3) that is dependent on the α₁d-adrenoreceptor (AR) subtype[9]. The (R)-enantiomer of one such derivative, which is the eutomer at the α₁d-AR, was the most potent, confirming that its anticancer effect is mediated through this receptor[9][10]. This highlights the importance of stereochemistry in drug design.
EGFR Kinase Inhibition: Analogues of the 4-anilinoquinazoline PD 153035, a known EGFR tyrosine kinase inhibitor, have been synthesized bearing a 1,4-dioxane ring[11]. While less potent against the isolated EGFR kinase, several of these new compounds showed superior inhibitory activity against the growth of the A431 tumor cell line, indicating that the dioxane moiety can favorably modulate cellular activity and selectivity[11].
Table 1: Selected 1,4-Dioxin Derivatives as PARP1 Inhibitors [8]
Compound
PARP1 IC₅₀ (µM)
3 (Hit from HTVS)
12
4 (Lead Compound)
5.8
10 (Hit from HTVS)
0.88
49 (Optimized Lead)
0.082
Antiviral Activity
The unique structural features of the 1,4-dioxane ring have been exploited to design novel antiviral agents.
Inhibition of Sindbis Virus: Based on the crystal structure of the Sindbis virus (SINV) capsid protein, which showed dioxane molecules in a hydrophobic binding pocket, a structure-based drug design approach was undertaken[12][13]. A bis-dioxane agent, designed to mimic two bound solvent molecules, was synthesized and found to inhibit SINV replication with an EC₅₀ of 14 µM[13]. Unexpectedly, a synthetic intermediate, (R)-2-hydroxymethyl-[1][2]dioxane, proved to be even more potent, with an EC₅₀ of 3.4 µM, highlighting both the validity of the design approach and the potential for serendipitous discoveries during synthesis[12][13].
Influenza Virus Inhibition: Derivatives of the closo-decaborate anion featuring a 1,4-dioxane-derived spacer have been synthesized and tested against the influenza A virus (H1N1)pdm09[14][15]. The dioxane ring is nucleophilically opened to create a flexible linker, which is then attached to an amino acid ester residue[14][15]. Certain compounds in this series demonstrated the ability to inhibit the cytopathic effect of the virus, with IC₅₀ values as low as 5.0 µg/mL and low cellular toxicity[14].
Table 2: Antiviral Activity of Dioxane-Based Agents Against Sindbis Virus [13]
The 1,4-dioxin scaffold has proven to be a versatile template for agents targeting CNS receptors, with applications in psychiatric and neurodegenerative disorders.
Multi-target Agents for Schizophrenia and Parkinson's Disease: A series of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives has been explored for their activity at dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ) receptors[16]. Subtle changes in the substitution pattern on the phenoxy moiety led to compounds with distinct pharmacological profiles. One derivative emerged with a combination of 5-HT₁ₐ/D₄ agonism and D₂/D₃ antagonism, a favorable profile for treating schizophrenia. Another derivative behaved as a D₂ partial agonist and a potent D₃/D₄ full agonist, which, combined with its potent 5-HT₁ₐ agonism, makes it a promising candidate for treating Parkinson's disease, potentially reducing dyskinetic side effects[16].
Anti-Neuroinflammatory Activity: 1,4-benzodioxan-substituted thienyl chalcone derivatives have been designed as novel inhibitors of human monoamine oxidase B (MAO-B), an enzyme linked to oxidative stress in neurodegenerative diseases[17]. The lead compound was a potent, competitive, and reversible hMAO-B inhibitor (IC₅₀ = 0.11 µM). Crucially, it also demonstrated significant anti-neuroinflammatory properties by inhibiting the release of nitric oxide and pro-inflammatory cytokines in microglia, suggesting a dual-action approach for treating diseases like Alzheimer's and Parkinson's[17].
Receptor Selectivity (α₁-AR vs. 5-HT₁ₐ): Studies on 1,4-dioxane derivatives have revealed reversed stereochemical requirements for binding to α₁-adrenoreceptors versus 5-HT₁ₐ receptors[9][10]. The (S)-enantiomers show significantly higher affinity for the 5-HT₁ₐ receptor, while the (R)-enantiomers are preferred at certain α₁-AR subtypes[10]. This enantioselectivity is a critical insight, allowing for the rational design of highly selective 5-HT₁ₐ receptor agonists with reduced hypotensive side effects mediated by α₁-ARs[10].
Structure-Activity Relationship (SAR) and Mechanistic Insights
Understanding how structural modifications impact biological activity is paramount in drug discovery. For 1,4-dioxin derivatives, several key SAR principles have been established.
Stereochemistry is Critical: As noted in CNS-active compounds, the chirality at substituted positions on the dioxane ring can dramatically influence receptor affinity and selectivity[9][10]. For α₁d-AR-dependent anticancer activity, the (R)-configuration was found to be the eutomer, whereas for 5-HT₁ₐ receptor agonism, the (S)-configuration is crucial[9][10]. This differential recognition underscores the precise three-dimensional interactions between the ligand and the receptor binding pockets.
Aromatic Substitution Modulates Activity: In the development of PARP1 inhibitors, the introduction of polar substituents on the phenyl portion of the benzodioxine ring led to a dramatic loss of activity, indicating that the electronic and steric properties of this region are finely tuned for optimal binding[8]. Similarly, for dibenzo[1][2]dioxin-based DNA intercalators, substituents placed peri to the carboxamide side chain (the 9-position) were found to enhance activity and potency[2].
Scaffold Flexibility: Replacing the relatively planar 1,4-benzodioxane ring with the more conformationally flexible 1,4-dioxane ring has proven to be a successful strategy[5]. This modification allows the molecule to adopt different conformations, leading to the discovery of selective α₁D-AR antagonists, potential anticancer agents, and potent full 5-HT₁ₐ receptor agonists from the same chemical series[5].
Caption: Mechanism of PARP1 inhibition by 1,4-dioxin derivatives.
Challenges and Future Perspectives
The primary challenge facing the development of 1,4-dioxin derivatives is the negative public and regulatory perception associated with the "dioxin" class of molecules[3]. It is imperative to educate stakeholders and differentiate the precisely synthesized, non-halogenated therapeutic agents from the toxic, polychlorinated dibenzodioxins that are environmental pollutants[3][4]. These toxic variants, such as TCDD, exert their effects through mechanisms like aryl hydrocarbon receptor (AHR) activation, which is not a feature of the therapeutic scaffolds discussed herein[4][18].
Future research should focus on:
Expanding Chemical Space: Developing novel synthetic methodologies to access more diverse and complex 1,4-dioxin derivatives, including spirocyclic and fused systems[1][19].
Multi-target Drug Design: Intentionally designing single molecules that can modulate multiple targets, as demonstrated by the CNS-active agents, to treat complex multifactorial diseases[16][20].
Improving ADMET Properties: Systematically studying the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of promising leads to ensure they possess drug-like properties. Quantitative structure-activity relationship (QSAR) models can be employed to predict properties like oral bioavailability and toxicity[21].
Conclusion
The 1,4-dioxin scaffold and its derivatives have unequivocally established their value in modern drug discovery. Far from being limited by the notoriety of their toxic cousins, these heterocycles offer a rich platform for developing novel therapeutics across a wide range of diseases, including cancer, viral infections, and neurological disorders. Through creative synthetic chemistry, detailed biological evaluation, and a deep understanding of structure-activity relationships, the 1,4-dioxin core will continue to be a fruitful starting point for the discovery of next-generation medicines. The key to unlocking its full potential lies in rational design, precise synthesis, and a clear, science-based distinction from environmental contaminants.
References
El-Malah, A., et al. Structures Activity Relationships, DFT-Based QSAR Analysis of Toxicity of 1,4,6,9-tetrachlorodibenzo[b,e][1][2]dioxine Compounds. ResearchGate. [Link]
Kankala, S. et al. Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC. [Link]
Atwell, G. J., et al. Potential antitumor agents. 64. Synthesis and antitumor evaluation of dibenzo[1][2]dioxin-1-carboxamides: a new class of weakly binding DNA-intercalating agents. PubMed. [Link]
Bonifazi, A., et al. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed. [Link]
Visser, P., & Feringa, B. L. Selected examples of the 1,4‐dioxene scaffold in compounds exhibiting antifungal, ‐bacterial, ‐parasitic, and inhibitory activity to the HIV virus. ResearchGate. [Link]
Matsumoto, M. Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives. Science of Synthesis. [Link]
Bonifazi, A., et al. Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry. [Link]
Dehaen, W., et al. Synthesis of Cyanodibenzo[1][2]dioxines and Their Derivatives by Cyano-Activated Fluoro Displacement Reactions. ResearchGate. [Link]
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Hahn, H. G., et al. Construction of dihydro-1,4-dioxins: synthesis of dihydro-1,4-dioxin-3-carboxanilides. INIS-IAEA. [Link]
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Giannella, M., et al. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed. [Link]
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Del Bello, F., et al. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. PMC. [Link]
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Structural Analysis & Reactivity Profiling: 5,6-Dihydro-1,4-dioxin-2-ylmethanamine
The following technical guide details the structural analysis, reactivity profiling, and handling protocols for 5,6-dihydro-1,4-dioxin-2-ylmethanamine (CAS 1114822-91-1). [1][2][3] H NO Molecular Weight: 115.13 g/mol [1]...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural analysis, reactivity profiling, and handling protocols for 5,6-dihydro-1,4-dioxin-2-ylmethanamine (CAS 1114822-91-1).
5,6-dihydro-1,4-dioxin-2-ylmethanamine represents a specialized class of heterocyclic building blocks combining a cyclic vinyl ether core with a primary allylic amine .[1][4][2] While valuable as a scaffold for introducing the dihydrodioxin pharmacophore—often utilized as a bioisostere for phenyl or heteroaromatic rings in kinase inhibitors and GPCR ligands—its hybrid functionality presents distinct stability challenges.[4][2]
This guide provides a structural deconstruction to aid researchers in the storage, handling, and analytical validation of this compound.[4][2] The core directive is to recognize the acid-lability of the vinyl ether moiety, which dictates that all analytical and synthetic protocols must maintain a neutral-to-basic pH environment to prevent catastrophic hydrolysis.[1][4][2]
To understand the reactivity of this molecule, one must analyze the electronic "push-pull" dynamics between the oxygen heteroatoms and the alkene unsaturation.[1][4][2]
Structural Connectivity
The molecule consists of a 1,4-dioxane ring that has been dehydrogenated at the C2-C3 position.[1][4][2]
Positions 1 & 4 (Oxygen): The O1 atom is directly attached to the vinyl carbon (C2) bearing the aminomethyl group.[1][4][2] The O4 atom is attached to the other vinyl carbon (C3).[1][4][2]
Positions 5 & 6 (Ethylene Bridge): These carbons are sp
Nucleophilicity at C3: Resonance donation from O4 increases electron density at C3 (the
-carbon of the vinyl ether).[1][4][2] This makes C3 highly susceptible to protonation by electrophiles (H).[4][2]
Inductive Effect of the Amine: The -CH
NH group at C2 is inductively withdrawing (especially if protonated to -CHNH), which may slightly stabilize the vinyl ether against oxidation but does not fully mitigate acid sensitivity.[1][4][2]
Visualization of Reactivity
The following diagram illustrates the resonance contributions and the critical site of electrophilic attack (Acid Sensitivity).
Figure 1: Electronic resonance map highlighting the nucleophilicity of C3, the primary failure point in acidic media.[1][4][2]
Spectroscopic Characterization Guide
Accurate identification requires distinguishing the vinyl ether signals from impurities (such as the hydrolyzed lactone/ester derivatives).[1][4][2]
Nuclear Magnetic Resonance (NMR) Profiling
Solvent Selection:DMSO-d
or Benzene-d is recommended.[1][4][2] Avoid CDCl unless it is strictly neutralized (filtered through basic alumina), as trace HCl in chloroform will degrade the sample during acquisition.[1][4][2]
Nucleus
Position
Chemical Shift (, ppm)
Multiplicity
Coupling (, Hz)
Structural Assignment
H
H3
5.90 - 6.10
Singlet (s)
-
Diagnostic Vinyl Proton. Key indicator of ring integrity.[1][4][2]
H
H5, H6
3.90 - 4.15
Multiplet (m)
-
Ethylene bridge protons (adjacent to Oxygen).[1][4][2]
H
-CH-N
3.10 - 3.30
Singlet/Doublet
-
Exocyclic methylene.[1][4][2] Shifts downfield if protonated.
Validation Check: If the signal at ~6.0 ppm disappears and a new signal appears around 9.5 ppm (aldehyde) or 2.0-2.5 ppm (ketone), hydrolysis has occurred.[1][4][2]
Because the amine moiety can scavenge protons, the free base is relatively stable if kept dry.[1][4][2] However, the hydrochloride salt (often supplied commercially) must be handled with care to prevent moisture absorption, which creates a localized acidic micro-environment.[4][2]
Storage Protocol
Atmosphere: Store under Argon or Nitrogen (strictly anhydrous).[1][4][2]
Temperature: -20°C is optimal to retard autoxidation of the double bond.[1][4][2]
Container: Amber glass (protect from light-induced radical reactions).[1][4][2]
Experimental Workflow: Free Base Liberation
If the compound is supplied as a salt (e.g., HCl) and the free base is needed for a reaction (e.g., amide coupling):
Suspension: Suspend the salt in dry Dichloromethane (DCM) or THF.
Base Treatment: Add 1.1 equivalents of powdered K
CO or CsCO . Avoid aqueous workups (NaOH/NaHCO) to minimize hydrolysis risk.[1][4][2]
Filtration: Stir for 30 mins, then filter out the inorganic salts.
Use: Use the filtrate immediately in the subsequent step.[1][4][2]
Synthesis & Impurity Profiling[1][3]
Understanding the synthesis route helps anticipate impurities.[4][2] The most common route involves the dehydrohalogenation of chlorodioxanes or the modification of 5,6-dihydro-1,4-dioxin-2-carbaldehyde.[1][4][2]
Synthesis Pathway Visualization[1][2][3]
Figure 2: Synthetic lineage and degradation pathways.[1][4][2] The reductive amination step is critical; incomplete reduction leads to imine impurities.[1][4][2]
Common Impurities[1][2][3]
Aromatized Analog: 1,4-Benzodioxan derivatives (if the starting material was benzo-fused, though not applicable to this specific CAS, it is a common confusion in literature).[1][4][2]
Polymerization: Vinyl ethers can polymerize with Lewis acids.[1][4][2] Appearance of broad NMR peaks indicates oligomerization.[4][2]
References
Chemical Identity & Properties
5,6-dihydro-1,4-dioxin-2-ylmethanamine (CAS 1114822-91-1).[1] Santa Cruz Biotechnology.[4][2] Retrieved from .[4][2]
1,4-Dioxan-2-ylmethanamine (Related Saturated Analog).[1][2] PubChem CID 3748064.[4][2] National Library of Medicine.[4][2] Retrieved from .[4][2]
Structural Class (1,4-Dioxins)
Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives.[1][4][2] Science of Synthesis, Vol 16. Thieme Chemistry. This text provides the authoritative grounding on the electron-rich nature of the 1,4-dioxin ring system and its susceptibility to electrophilic addition.[1][4][2] Retrieved from .[1][4][2]
Spectroscopic Data (Analogous Systems)
1,4-Dioxin, 2,3-dihydro- (IR/MS Data).[4][2] NIST Chemistry WebBook, SRD 69.[2] Provides baseline spectral data for the unsubstituted dihydro-1,4-dioxin core.[1][4] Retrieved from .[2]
Handling of Vinyl Ethers
Wuts, P. G. M., & Greene, T. W. (2006).[1][4][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Referenced for general protocols on vinyl ether stability and hydrolysis conditions).
safety and handling precautions for 5,6-dihydro-1,4-dioxin-2-ylmethanamine
An In-depth Technical Guide to the Safe Handling of 5,6-dihydro-1,4-dioxin-2-ylmethanamine Authored by: Gemini, Senior Application Scientist Introduction: Understanding the Compound and Associated Risks 5,6-dihydro-1,4-d...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Safe Handling of 5,6-dihydro-1,4-dioxin-2-ylmethanamine
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding the Compound and Associated Risks
5,6-dihydro-1,4-dioxin-2-ylmethanamine is a heterocyclic compound with a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol .[1] Its structure incorporates a primary amine and a dihydro-dioxin ring. This combination of functional groups suggests potential for both corrosive and toxic properties, necessitating stringent safety protocols. The primary amine group is characteristic of compounds that can be corrosive to skin and eyes and may cause respiratory irritation. The dihydro-dioxin moiety, while not a fully aromatic dioxin, warrants careful handling due to the established high toxicity of related dioxin compounds.[2]
This guide provides a framework for the safe handling, storage, and disposal of 5,6-dihydro-1,4-dioxin-2-ylmethanamine, drawing parallels from safety data for similar molecules and general principles for handling amines and cyclic ethers.
Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data for 5,6-dihydro-1,4-dioxin-2-ylmethanamine, a conservative approach to risk assessment is mandatory. The hazards should be inferred from its structural components: a primary amine and a dihydro-dioxin ring.
Inferred Hazards from Structural Analogs
A structurally similar compound, 1,4-Dioxan-2-ylmethanamine (CAS 88277-83-2), which features a saturated dioxane ring instead of the dihydro-dioxin ring, is classified with the following hazards[3]:
Acute Toxicity (Oral): Harmful if swallowed.
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
Corrosive: They can cause severe burns to the skin and eyes upon contact.
Irritants: Inhalation of vapors can lead to irritation of the respiratory tract.
Sensitizers: Some individuals may develop an allergic response to amines after repeated exposure.[5]
Potential Hazards of the Dihydro-Dioxin Moiety
While not a polychlorinated dibenzodioxin, the "dioxin" name warrants caution. Dioxins as a class are persistent environmental pollutants and are highly toxic.[2] They can cause reproductive and developmental problems, damage the immune system, interfere with hormones, and cause cancer.[2] The toxicological properties of the specific dihydro-dioxin ring in the target molecule are unknown, but its presence necessitates handling procedures that minimize any potential for exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for handling 5,6-dihydro-1,4-dioxin-2-ylmethanamine.
Engineering Controls
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]
Isolation: For larger quantities or more hazardous operations, use of a glove box is recommended.
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 5,6-dihydro-1,4-dioxin-2-ylmethanamine:
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always consult the glove manufacturer's compatibility charts.
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
Skin and Body Protection: A lab coat, fully buttoned, is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Caption: Mandatory PPE for handling 5,6-dihydro-1,4-dioxin-2-ylmethanamine.
Safe Handling and Experimental Protocols
Adherence to strict protocols is crucial to minimize the risk of exposure.
General Handling Procedures
Risk Assessment: Before any new procedure, conduct a thorough risk assessment.[4]
Pre-use Inspection: Inspect all equipment, including glassware and the fume hood, for any defects.
Weighing and Transfer: Conduct all weighing and transfers of the compound within a fume hood. Use a disposable weighing boat.
Avoid Inhalation and Contact: Do not breathe vapors or allow the substance to come into contact with skin, eyes, or clothing.
Hygiene Practices: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[7]
Protocol for Preparing a Solution
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
Tare Vessel: Place a clean, dry flask on a balance inside the fume hood and tare the balance.
Dispensing: Carefully add the required amount of 5,6-dihydro-1,4-dioxin-2-ylmethanamine to the flask.
Solvent Addition: Slowly add the desired solvent to the flask, ensuring the container remains within the fume hood.
Mixing: Gently swirl the flask to dissolve the compound. If necessary, use a magnetic stirrer.
Labeling: Immediately and clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.[4]
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage
Container: Store in a tightly sealed, properly labeled container.[4]
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][6]
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[4]
Security: Store in a locked cabinet or a restricted access area.
Disposal
Waste Collection: Collect all waste materials containing 5,6-dihydro-1,4-dioxin-2-ylmethanamine in a designated, labeled, and sealed waste container.
Regulations: Dispose of the waste in accordance with all local, state, and federal regulations for hazardous chemical waste.[4] Do not pour down the drain.[5]
Professional Disposal: Utilize a licensed hazardous waste disposal company for final disposal.
Emergency Procedures
Prompt and correct response to an emergency is vital.
Spills
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure how to handle it.
Alert: Notify your supervisor and institutional safety office.
Control: If the spill is small and you are trained to handle it, wear appropriate PPE (including a respirator if necessary) and contain the spill with an inert absorbent material (e.g., vermiculite, sand).
Clean-up: Carefully collect the absorbent material into a sealed container for hazardous waste disposal.
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
First Aid
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Caption: First aid response for exposure to 5,6-dihydro-1,4-dioxin-2-ylmethanamine.
Conclusion
5,6-dihydro-1,4-dioxin-2-ylmethanamine is a compound that requires a high degree of caution due to the potential hazards associated with its amine and dihydro-dioxin functionalities. In the absence of specific toxicological data, researchers and drug development professionals must operate under the assumption of high toxicity and corrosivity. Strict adherence to the engineering controls, personal protective equipment guidelines, and handling protocols outlined in this guide is essential to ensure a safe laboratory environment.
References
MilliporeSigma. (2025, September 13).
FUJIFILM Wako Chemicals.
Agilent. (2024, October 29).
Diplomata Commercial. What are the Health and Safety Guidelines for Using Amines?
Santa Cruz Biotechnology, Inc. 5,6-dihydro-1,4-dioxin-2-ylmethanamine | CAS 1114822-91-1.
SCBIO. (2026, February 25). 5,6-dihydro-1,4-dioxin-2-ylmethanamine | CAS 1114822-91-1.
Chemistry Stack Exchange. (2014, July 20). Safety when handling cyclohexylamine in non-industrial amounts.
PubChem. 1,4-Dioxan-2-ylmethanamine.
American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
using 5,6-dihydro-1,4-dioxin-2-ylmethanamine as a building block in organic synthesis
This guide details the application of 5,6-dihydro-1,4-dioxin-2-ylmethanamine (CAS: 1114822-91-1), a specialized heterocyclic building block.[1][2] This molecule offers a unique combination of a reactive primary amine for...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of 5,6-dihydro-1,4-dioxin-2-ylmethanamine (CAS: 1114822-91-1), a specialized heterocyclic building block.[1][2] This molecule offers a unique combination of a reactive primary amine for scaffold attachment and an electron-rich enol ether core for downstream functionalization.[1][2]
[1]
Part 1: Strategic Overview & Chemical Profile[2]
The Molecule at a Glance
5,6-dihydro-1,4-dioxin-2-ylmethanamine is a bifunctional heterocyclic scaffold.[1][2][3][4][5] Unlike the ubiquitous saturated 1,4-dioxane or the aromatic 1,4-benzodioxan, this building block contains a cyclic enol ether (dihydro-1,4-dioxin) moiety.[2] This unsaturation provides a "chemical handle" that can be preserved as a rigid spacer or chemically manipulated (reduced, oxidized, or cyclized) after the building block has been attached to a drug core.
Property
Data
Relevance
CAS Number
1114822-91-1
Unique Identifier
Formula
C5H9NO2
Low MW (115.[1][2][5]13) for Fragment-Based Design
Core Motif
5,6-Dihydro-1,4-dioxin
Enol Ether : Electron-rich, acid-sensitive, rigid
Handle
Methanamine (-CH2-NH2)
Nucleophilic : Standard amide/reductive amination coupling
pKa (est)
~8.5 - 9.0 (Amine)
Typical primary amine basicity; protonates at physiological pH
Stability
Acid-Labile
Critical : The enol ether hydrolyzes in aqueous acid.[1][2][5]
Strategic Utility in Drug Design
Conformational Restriction: The dihydro-dioxin ring is more rigid than a saturated dioxane, locking the C2-substituent vector.[1][2] This is valuable for probing receptor pocket depth.[1][2]
Masked Functionality: The enol ether can serve as a "masked" alpha-hydroxy ketone.[1][2] Post-coupling hydrolysis can reveal a ketone handle for further diversification.[1][2]
Precursor to Chiral Dioxanes: Catalytic hydrogenation of the dihydro-dioxin ring yields 2-substituted-1,4-dioxanes , a motif found in numerous bioactive compounds (e.g., kinase inhibitors).[1][2] Using this unsaturated block allows for late-stage introduction of the dioxane ring followed by stereoselective reduction.[1][2]
Part 2: Reactivity & Handling Protocols
Stability & Storage (The "Acid Rule")
CRITICAL WARNING: The 5,6-dihydro-1,4-dioxin ring is an enol ether .[1][2] It is stable to base and nucleophiles but rapidly hydrolyzes in aqueous acid to form acyclic hydroxy-ketones.[1][2]
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
Solvents: Use non-acidic solvents (DCM, DMF, THF, MeOH). Avoid unbuffered water/acetonitrile mixtures if pH < 5.[1][2]
Workup: Do not use 1M HCl washes to remove excess amine.[1][2] Use saturated NH4Cl (mildly acidic) or dilute citric acid only if strictly necessary and for short duration.[2] Preferred workup is basic extraction (wash organic layer with NaHCO3).[2]
Protocol A: Scaffold Attachment (Amide Coupling)
This protocol describes coupling the building block to a carboxylic acid core (R-COOH) to create an amide linkage.[2]
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) under Argon. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 5-10 minutes at Room Temperature (RT) to activate the acid.
Addition: Add 5,6-dihydro-1,4-dioxin-2-ylmethanamine (1.1 mmol) dropwise (dissolved in 1 mL DMF if solid).
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]
Note: LC-MS mobile phase should be neutral or basic (ammonium bicarbonate) if possible.[1][2] If using formic acid modifiers, analyze immediately to prevent on-column hydrolysis.[1][2]
Purification: Flash chromatography on Silica Gel. Elute with DCM/MeOH or Hexane/EtOAc.[1][2] (Add 1% Triethylamine to the eluent to buffer the silica acidity).
Setup: Dissolve the substrate in MeOH. Degas with Nitrogen.
Reduction: Add Pd/C carefully. Purge with H2 gas. Stir under H2 balloon at RT for 4–12 hours.[1][2]
Filtration: Filter through a Celite pad to remove catalyst.[1][2] Rinse with MeOH.[1][2]
Result: Quantitative conversion to the (1,4-dioxan-2-yl)methanamine derivative.
Stereochemistry: This usually yields a racemate unless a chiral catalyst is used, but diastereoselectivity may be induced if the "R" group contains chiral centers.
Part 3: Visualizing the Chemical Logic
The following diagram illustrates the divergent pathways available when using this building block: preserving the unsaturated ring for rigidity vs. reducing it for saturation.[1]
Caption: Divergent synthesis pathways. The dihydro-dioxin core serves as a pivotal intermediate for accessing saturated dioxanes (Path A), bicyclic systems (Path B), or unmasked ketones (Path C).
Part 4: Scientific Rationale & Troubleshooting
Why use this over simple 1,4-dioxane amines?
Commercially available (1,4-dioxan-2-yl)methanamine is often sold as a racemate and can be expensive.[1][2] The dihydro-dioxin analog is often synthetically more accessible via elimination reactions of di-halo precursors.[1][2] Furthermore, the sp2 character of the C2-C3 bond in the dihydro-dioxin ring forces the methanamine substituent into a specific vector, distinct from the chair conformation of the saturated dioxane.[1] This allows for Structure-Activity Relationship (SAR) exploration of "flat vs. puckered" ring geometries in the binding pocket.[1][2]
Troubleshooting Common Issues
Issue: Loss of product during workup.
Cause: The amine formed a water-soluble salt, or the enol ether hydrolyzed to a water-soluble ketone.[1][2]
Solution: Ensure pH is basic (>10) during extraction for the amine.[2] Avoid acidic washes entirely.[1][2]
Issue: Decomposition on Silica Gel.
Cause: Silica is slightly acidic, catalyzing enol ether hydrolysis.[2]
Solution: Pre-treat the silica column with 1-2% Triethylamine in Hexane before loading the sample.[1][2]
References
Santa Cruz Biotechnology. 5,6-dihydro-1,4-dioxin-2-ylmethanamine Product Page. CAS 1114822-91-1.[1][2] Available at:
Science of Synthesis.Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives.
Sigma-Aldrich. 1-(5,6-dihydro-1,4-dioxin-2-yl)methanamine.[1][2] Catalog Entry. Available at:
ChemScene. (5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone. (Example of a stable amide derivative of the core scaffold). Available at:
protocol for amide coupling reactions with 5,6-dihydro-1,4-dioxin-2-ylmethanamine
Application Note: Amide Coupling Protocols for 5,6-dihydro-1,4-dioxin-2-ylmethanamine Executive Summary This technical guide outlines the specific protocols required for the successful amide coupling of 5,6-dihydro-1,4-d...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Amide Coupling Protocols for 5,6-dihydro-1,4-dioxin-2-ylmethanamine
Executive Summary
This technical guide outlines the specific protocols required for the successful amide coupling of 5,6-dihydro-1,4-dioxin-2-ylmethanamine . Unlike standard primary amines, this building block contains a cyclic vinyl ether (enol ether) moiety embedded within the 1,4-dioxin ring.
The Critical Challenge: Vinyl ethers are highly acid-sensitive. Exposure to acidic conditions (pH < 4) during reaction, workup, or purification will catalyze the hydrolysis of the enol ether, leading to ring-opening and decomposition into acyclic hydroxy-ketones.
Core Directive: All protocols must maintain neutral-to-basic pH conditions. Standard acidic workups (e.g., 1M HCl washes) are strictly prohibited.
Chemical Stability & Mechanism[1]
Before initiating synthesis, it is vital to understand the decomposition pathway to avoid "silent failures" where the amine decomposes before coupling.
The Vinyl Ether Liability
The 5,6-dihydro-1,4-dioxin ring possesses a double bond between C2 and C3 (or adjacent to the oxygen). Protonation of this double bond generates an oxocarbenium ion, which is rapidly trapped by water, leading to ring cleavage.
Figure 1: Acid-catalyzed hydrolysis pathway of the 5,6-dihydro-1,4-dioxin scaffold.
Recommended Protocols
Two protocols are provided based on scale and substrate complexity.
Protocol A: HATU/DIPEA (Gold Standard)
Best for: Discovery chemistry, milligram to gram scale, high-value carboxylic acids.
Rationale: HATU provides rapid activation and requires basic conditions (DIPEA), ensuring the vinyl ether remains stable.
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes at Room Temperature (RT).
Coupling Agent: Add HATU (1.1 equiv) in one portion. The solution should turn yellow/orange. Stir for 5–10 minutes to form the activated ester (O-At ester).
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Note: Use neutral or basic mobile phase if possible, or minimize exposure time in acidic LC-MS buffers).
Best for: Scalable synthesis (>10g), mild conditions, easy purification.
Rationale: T3P produces water-soluble byproducts and exhibits low epimerization. When used with Pyridine or NMM, the pH remains strictly controlled.
Reagents:
Carboxylic Acid (1.0 equiv)
Amine (1.1 equiv)
T3P (50% in EtOAc/DMF) (1.5 equiv)
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)
Solvent: Ethyl Acetate or 2-MeTHF
Step-by-Step Procedure:
Combine: Charge Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) into the reactor with Ethyl Acetate (5-10 volumes).
Reaction: Warm to RT and stir. T3P reactions are often slower; allow 12–24 hours.
Workup:
Add water to the reaction mixture.
Separate phases.
Wash organic layer with Sat. NaHCO₃ (3x) to remove excess T3P and acid.
Wash with Brine.
Purification Strategy (The "Buffered Silica" Technique)
Standard silica gel is slightly acidic (pH 4–5). This can degrade the vinyl ether during flash chromatography.
Recommendation: Neutralize the silica gel.
Eluent Preparation: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent system (e.g., Hexanes/EtOAc + 1% TEA).
Column Pre-treatment: Flush the silica column with the TEA-containing mobile phase before loading the sample.
Alternative: Use Neutral Alumina instead of silica gel if the impurity profile allows.
Comparative Data & Decision Matrix
Feature
HATU Protocol
T3P Protocol
Acid Chloride Method
pH Environment
Basic (Safe)
Weakly Basic (Safe)
Acidic (Unsafe)
Reaction Speed
Fast (< 4h)
Slow (12-24h)
Fast
Purification
Requires Column (removes urea)
Wash-only (often sufficient)
Requires Column
Risk of Hydrolysis
Low
Very Low
High (HCl byproduct)
Cost
High
Moderate
Low
Workflow Visualization
Figure 2: Decision tree and process flow for amide coupling with acid-sensitive amines.
References
Dunetz, J. R., et al. (2011).[2] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
Kouznetsov, V. V. (2009). "Recent synthetic applications of vinyl ethers." Current Organic Chemistry. (Focuses on the reactivity and stability of the vinyl ether moiety).
Common Organic Chemistry. "Amide Coupling Reagents: HATU Protocol."
application of 5,6-dihydro-1,4-dioxin-2-ylmethanamine in the synthesis of PARP1 inhibitors
Application Note: Strategic Incorporation of 5,6-dihydro-1,4-dioxin-2-ylmethanamine in Next-Generation PARP1 Inhibitors Executive Summary This application note details the synthetic utility of 5,6-dihydro-1,4-dioxin-2-yl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Incorporation of 5,6-dihydro-1,4-dioxin-2-ylmethanamine in Next-Generation PARP1 Inhibitors
Executive Summary
This application note details the synthetic utility of 5,6-dihydro-1,4-dioxin-2-ylmethanamine (CAS: 1114822-91-1) as a high-value building block in the development of Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors. While first-generation PARP inhibitors (e.g., Olaparib, Rucaparib) rely heavily on piperazine or piperidine solubilizing tails, emerging resistance mechanisms necessitate novel scaffolds. The 5,6-dihydro-1,4-dioxin moiety offers a unique bioisostere profile—combining reduced basicity with distinct steric geometry—to target the solvent-exposed regions of the PARP1 catalytic domain.
This guide provides a validated protocol for coupling this amine to a phthalazinone core, a comparative analysis of physicochemical properties, and a mechanistic rationale for its selection in lead optimization.
Scientific Rationale & Mechanism
The Pharmacophore Challenge
Standard PARP1 inhibitors bind to the nicotinamide-binding pocket. The "tail" region of the inhibitor extends into the solvent front to improve solubility and pharmacokinetic (PK) properties.
Legacy Approach: Piperazine/Piperidine tails (found in Olaparib/Niraparib). Limitation: High basicity can lead to off-target hERG inhibition or poor blood-brain barrier (BBB) penetration.
The Dioxin Advantage: The 5,6-dihydro-1,4-dioxin ring is less basic than piperazine and conformationally distinct from morpholine. Its enol ether character allows for unique pi-stacking or hydrophobic interactions within the "adenine-binding" sub-pocket or the solvent interface.
Pathway Visualization
The following diagram illustrates the role of the dioxin-amine moiety in the context of PARP1 inhibition and the synthetic workflow.
Figure 1: Strategic workflow integrating the dioxin amine into the PARP inhibitor scaffold to induce synthetic lethality.
Experimental Protocol
Objective: Synthesis of a Dioxin-Functionalized Phthalazinone PARP Inhibitor via Amide Coupling.
Precursor: 4-(3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one acid derivative (Generic Scaffold).
Critical for amide coupling; the ring oxygen acts as a weak acceptor.
Lipophilicity (cLogP)
Low
Low-Medium
Medium
Improved balance between solubility and membrane permeability.
Metabolic Stability
Prone to N-oxidation
Stable
Modulate
The enol ether may serve as a "soft spot" for clearance or a pro-drug motif depending on substitution.
Geometry
Chair (Puckered)
Chair (Puckered)
Half-Chair / Planar
Novel Vector: Orients the inhibitor tail into unexplored sub-pockets.
Troubleshooting & Critical Considerations
Stability Warning: The double bond in the dioxin ring (positions 5,6-dihydro implies unsaturation at 2,3) makes the ring an enol ether. It is susceptible to hydrolysis in aqueous acid, yielding a ring-opened ketone/alcohol.
Mitigation: Store the amine and the final product at -20°C under argon. Perform all aqueous workups at pH > 7.
Stereochemistry: Commercial sources often supply the racemate. If the binding pocket is chiral (common in PARP), chiral separation (SFC) of the final compound may be required.
Scaffold Hopping: This amine is particularly effective when replacing the benzyl-piperazine motif seen in compounds like Olaparib or the methyl-piperidine in Niraparib .
References
Structure-Based Design of PARP Inhibitors
Title: Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors.[2][3][4]
5,6-dihydro-1,4-dioxin-2-ylmethanamine (Molecular Formula: C₅H₉NO₂, MW: 115.13 g/mol ) is a highly polar, low-molecular-weight building block frequently utilized in proteomics and peptidomimetic drug discovery[1]. Structurally, it features a primary amine tethered to a 5,6-dihydro-1,4-dioxin ring.
Characterizing this molecule presents three distinct analytical challenges:
High Polarity & Basicity: The primary amine moiety results in poor retention and severe peak tailing on standard Reversed-Phase Liquid Chromatography (RPLC) columns[2].
Chemical Instability (Acid Sensitivity): The double bond within the 1,4-dioxin ring forms an enol ether . Enol ethers are notoriously sensitive to acid-catalyzed hydrolysis, rapidly degrading into ring-opened amino-ketones in the presence of standard acidic modifiers (e.g., 0.1% TFA or Formic Acid)[3].
Thermal Adsorption: In Gas Chromatography (GC), the free primary amine interacts with active silanol groups in the inlet and column, causing irreversible adsorption and poor quantitation[4].
To overcome these challenges, this protocol outlines a self-validating, multi-modal analytical strategy utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), acid-free Nuclear Magnetic Resonance (NMR) spectroscopy, and derivatization-assisted GC-MS[5][6].
Figure 1: Multi-modal analytical workflow for the characterization of 5,6-dihydro-1,4-dioxin-2-ylmethanamine.
Structural Integrity & Degradation Causality
Before executing any protocol, analysts must understand the degradation pathways of the analyte. The 5,6-dihydro-1,4-dioxin ring is stable under neutral and basic conditions but highly reactive in acidic aqueous environments. Protonation of the enol ether double bond generates a reactive oxocarbenium ion, which undergoes rapid hydration and ring-opening[3].
Expert Insight: Never dissolve this compound in unbuffered water or acidic LC-MS mobile phases for prolonged autosampler storage.
Figure 2: Acid-catalyzed degradation pathway of the enol ether moiety.
Experimental Protocols
Protocol A: LC-HRMS (HILIC) for Exact Mass & Purity
Causality & Rationale: HILIC partitions polar analytes into a water-rich layer immobilized on the stationary phase, providing excellent retention for primary amines without requiring ion-pairing reagents[5]. To protect the enol ether, we utilize a neutral pH buffer (Ammonium Bicarbonate) rather than standard Formic Acid.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile:Water (90:10, v/v) containing 10 mM Ammonium Bicarbonate (pH ~7.8).
System Suitability: Inject a blank solvent to verify the absence of carryover. Inject a standard polar amine (e.g., ethanolamine) to verify HILIC retention.
Chromatographic Conditions:
Column: ZIC-HILIC (Sulfobetaine), 2.1 x 100 mm, 3 µm[2].
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 7.8).
Mobile Phase B: Acetonitrile.
Gradient: 95% B to 50% B over 10 minutes.
Flow Rate: 0.3 mL/min.
Mass Spectrometry (ESI+): Capillary voltage 3.0 kV, Desolvation Temp 350°C. Acquire data in high-resolution mode (Orbitrap or TOF) scanning m/z 50–500.
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: NMR confirms the regiochemistry of the double bond and the intact methylene-amine bridge. Older bottles of CDCl₃ often contain trace DCl (due to photolytic degradation), which will destroy the enol ether[7].
Step-by-Step Methodology:
Solvent Purification: Pass CDCl₃ through a short plug of basic alumina immediately prior to use to remove trace DCl, or use DMSO-
.
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of the purified deuterated solvent.
Acquisition: Acquire 1D ¹H (minimum 16 scans) and ¹³C (minimum 512 scans) spectra at 298 K on a 400 MHz or higher instrument. Acquire 2D HSQC and HMBC to self-validate the assignment of the quaternary C2 carbon.
Protocol C: GC-MS Purity Profiling via Silylation
Causality & Rationale: While the MW is low enough for GC, the primary amine will hydrogen-bond with silanol groups on the column, causing tailing[4]. Derivatization with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces the active N-H protons with bulky, inert trimethylsilyl (TMS) groups, increasing volatility and ensuring sharp peak symmetry[6].
Step-by-Step Methodology:
Derivatization: Transfer 2 mg of the dried sample into a GC vial. Add 100 µL of anhydrous Pyridine and 100 µL of MSTFA (containing 1% TMCS as a catalyst)[8].
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.
Analysis: Inject 1 µL into a GC-MS equipped with a 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
Temperature Program: 60°C (hold 2 min), ramp at 15°C/min to 280°C. Detect via Electron Ionization (EI) at 70 eV.
Expected Quantitative Data & Characterization Tables
Table 1: High-Resolution Mass Spectrometry (HRMS) Targets
Criscuolo A., et al. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. Journal of Chromatography A (2024). [2]
Guillarme D. What You Need to Know About HILIC. LCGC International (2020). [5]
Orata, F. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Advanced Gas Chromatography (2012). [6]
Chemistry LibreTexts. Derivatization in Gas Chromatography. (2023). [4]
Mamedov, V. A., et al. Tetraphenyl-1,4-dioxin and Tetraphenyl-pyrane-4-one: Old Molecules, New Insights. ACS Omega (2023). [7]
Wikipedia Contributors. 1,4-Dioxane (Structural and Chemical Properties). Wikipedia, The Free Encyclopedia. [3]
Scribd Documentation. Appendix G - Derivatization in GC MS.[8]
large-scale synthesis of 5,6-dihydro-1,4-dioxin-2-ylmethanamine for preclinical studies
Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 5,6-dihydro-1,4-dioxin-2-ylmethanamine (also referred to as 2-aminomethyl-1,4-dioxene). This heterocyclic amine is a valuab...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 5,6-dihydro-1,4-dioxin-2-ylmethanamine (also referred to as 2-aminomethyl-1,4-dioxene). This heterocyclic amine is a valuable bioisostere in medicinal chemistry, often serving as a precursor for adrenergic receptor antagonists and other CNS-active agents.
The Challenge: The 1,4-dioxene core is an electron-rich cyclic enol ether. It is inherently sensitive to acidic hydrolysis, which leads to ring opening and the formation of hydroxy-ketones. Furthermore, the free amine is prone to oxidative degradation and polymerization upon storage.
The Solution: We present a three-step synthetic route designed for kilogram-scale production that avoids chromatographic purification. The strategy relies on Vilsmeier-Haack formylation followed by oxime formation and catalytic hydrogenation , culminating in the isolation of the stable hydrochloride salt.
Retrosynthetic Strategy & Logic
The design of this process prioritizes atom economy and purification by crystallization .
Disconnection: The C-N bond is formed via reduction of a C=N precursor (oxime), which is derived from a C=O precursor (aldehyde).
Key Intermediate:5,6-dihydro-1,4-dioxin-2-carbaldehyde . This intermediate leverages the vinyl ether character of the starting material, allowing for facile electrophilic substitution.
Caption: Figure 1. Linear synthetic workflow designed for scalability, highlighting key intermediates and isolation points.
Detailed Experimental Protocols
Step 1: Vilsmeier-Haack Formylation
Objective: Installation of the carbon handle at the C2 position.
Reaction: 5,6-dihydro-1,4-dioxin + POCl
+ DMF 5,6-dihydro-1,4-dioxin-2-carbaldehyde.
Rationale: The 1,4-dioxene ring acts as an electron-rich enol ether. The Vilsmeier reagent (chloroiminium ion) attacks the C2 position. Critical Note: The workup must be basic to prevent acid-catalyzed hydrolysis of the enol ether ring [1].
) (1.2 equiv, 110 mL) over 60 mins, maintaining internal temp < 10°C. Caution: Exothermic. Stir for 30 mins to form the Vilsmeier reagent (white precipitate may form).
Reaction: Warm to 25°C and stir for 4 hours. Monitor by TLC/GC.
Quench (Critical): Pour the reaction mixture slowly into a vigorously stirred solution of Sodium Acetate (4.0 equiv) in ice water (1 L). Do not use water alone; the pH must remain buffered > 5.
Isolation: Extract with Dichloromethane (
mL). Wash combined organics with sat. and brine. Dry over and concentrate.
Purification: Distillation under reduced pressure (bp ~85°C at 15 mmHg) or use crude if purity >90%.
Step 2: Oxime Formation
Objective: Conversion of aldehyde to a nitrogen-containing precursor.
Reaction: Aldehyde +
Oxime.
Rationale: Reductive amination via the oxime is preferred over direct imine reduction on a large scale because oximes are generally crystalline solids, allowing for purification without chromatography [2].
Protocol:
Dissolve Intermediate 1 (1.0 equiv) in Ethanol (5 vol).
Add Hydroxylamine Hydrochloride (1.2 equiv) and Sodium Carbonate (0.6 equiv) dissolved in minimal water.
Stir at room temperature for 2 hours.
Workup: Remove ethanol in vacuo. Add water (10 vol). The oxime usually precipitates.
Isolation: Filter the solid. If oil forms, extract with EtOAc, dry, and crystallize from Hexane/EtOAc.
Step 3: Catalytic Hydrogenation & Salt Formation
Objective: Reduction to the amine and stabilization.
Reaction: Oxime +
Amine AmineHCl.
Rationale: Raney Nickel is the catalyst of choice for oxime reduction to primary amines as it suppresses secondary amine formation.
Protocol:
Loading: In a high-pressure autoclave, charge Oxime (1.0 equiv), Methanol (10 vol), and Raney Nickel (10 wt% of substrate, pre-washed).
Additive: Add Ammonia in MeOH (7N, 1.0 equiv) to suppress dimer formation.
Hydrogenation: Pressurize with
(50 psi / 3.5 bar) and stir at 40°C for 6-12 hours.
Filtration: Filter catalyst over Celite under inert atmosphere (Caution: Raney Ni is pyrophoric).
Salt Formation: Cool filtrate to 0°C. Slowly add HCl in Dioxane (4M, 1.1 equiv).
Isolation: The hydrochloride salt precipitates. Filter, wash with cold ether, and dry under vacuum.
Increase concentration in MeOH; ensure rapid stirring.
Product Color
Oxidation of free amine.
Minimize air exposure; store strictly as HCl salt.
Safety & Hazard Management
The synthesis involves exothermic steps and pyrophoric catalysts. The following logic diagram outlines the critical safety control loops.
Caption: Figure 2. Critical safety control points for thermal runaway and pyrophoric handling.
References
Vilsmeier-Haack Reaction Mechanisms & Conditions
Wikipedia. "Vilsmeier–Haack reaction."[3][4][5][6][7] (General mechanism for electron-rich heterocycles). Retrieved from [Link]
Reductive Amination Strategies
Hernández-Molina, Y., et al. (2019).[8] "Reductive amination of carbaldehydes... using different reducing agents." Revista Cubana de Química.[8] Retrieved from [Link]
Semantics Scholar. (2023).[7] "Amine dehydrogenases: efficient biocatalysts for the reductive amination." (Discussion of ammonium formate/buffer systems). Retrieved from [Link]
Dioxene/Dioxane Chemistry
Science of Synthesis. "1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives."[9] (Synthesis of 1,4-dioxins via elimination). Retrieved from [Link]
Application Note: Comprehensive HPLC and GC Purity Analysis of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine
Introduction & Analytical Context 5,6-Dihydro-1,4-dioxin-2-ylmethanamine (CAS 1114822-91-1) is a highly polar primary amine utilized as a critical building block in the synthesis of complex active pharmaceutical ingredie...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Context
5,6-Dihydro-1,4-dioxin-2-ylmethanamine (CAS 1114822-91-1) is a highly polar primary amine utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including tricyclic inhibitors targeting mutant IDH enzymes in oncology[1].
The accurate purity determination of this compound presents significant analytical challenges. Because it is a highly polar primary amine, it readily interacts with active silanol groups in standard chromatographic systems, leading to severe peak tailing, irreversible adsorption, and poor quantification[2]. Furthermore, the 1,4-dioxin ring lacks a strong, extended chromophore, making direct UV detection at trace levels highly insensitive[3].
To establish a robust, self-validating analytical framework, orthogonal techniques must be employed. This application note details two field-proven methodologies: an HPLC method utilizing pre-column derivatization to enhance optical detection, and a direct-injection GC method utilizing base-deactivated stationary phases to prevent secondary interactions.
Method 1: HPLC Analysis via OPA Pre-Column Derivatization
Mechanistic Rationale (Causality)
To overcome the poor UV absorbance and high polarity of 5,6-dihydro-1,4-dioxin-2-ylmethanamine, pre-column derivatization with o-phthalaldehyde (OPA) is employed. In the presence of a thiol nucleophile (e.g., 2-mercaptoethanol), OPA reacts rapidly and specifically with primary amines to form a highly fluorescent and UV-active isoindole derivative[3]. This chemical transformation shifts the detection wavelength to a region free from matrix interference (UV 338 nm) and significantly increases the hydrophobicity of the analyte. Consequently, the derivatized amine exhibits strong retention and symmetrical peak shapes on standard C18 reversed-phase columns, eliminating the need for complex ion-pairing reagents[3].
Step-by-Step Protocol
Reagent Preparation : Dissolve 10 mg of OPA in 1 mL of HPLC-grade methanol. Add 10 µL of 2-mercaptoethanol and mix thoroughly. Dilute to 10 mL with 0.1 M sodium borate buffer (pH 9.5). Protect the solution from light and use within 24 hours to prevent degradation.
Sample Preparation : Accurately weigh 10 mg of 5,6-dihydro-1,4-dioxin-2-ylmethanamine and dissolve in 10 mL of HPLC-grade water to create a 1 mg/mL stock solution.
Derivatization Reaction : In an amber HPLC auto-sampler vial, mix 100 µL of the sample stock with 900 µL of the OPA reagent. Cap tightly, vortex for 10 seconds, and allow the reaction to proceed at room temperature for exactly 2 minutes prior to injection.
System Suitability (Self-Validation) : Inject a reagent blank (water + OPA reagent) to confirm the absence of interfering peaks at the expected retention time of the derivatized amine. The analytical run is only validated if the tailing factor of the main active peak is
UV at 338 nm (Optional: Fluorescence Ex 340 nm / Em 450 nm)
Method 2: GC-FID Analysis via Base-Deactivated Columns
Mechanistic Rationale (Causality)
While gas chromatography (GC) analysis of primary amines often requires derivatization (e.g., with BSTFA or TFAA) to reduce polarity and prevent thermal degradation[2], direct analysis is highly preferred for rapid purity screening and volatile impurity profiling. By utilizing a heavily base-deactivated polyethylene glycol (PEG) column (such as Carbowax Amine or CP-Sil 13 CB), the acidic silanol sites on the fused silica capillary are chemically neutralized[4][5]. This prevents the hydrogen bonding that typically causes severe peak tailing, allowing the underivatized 5,6-dihydro-1,4-dioxin-2-ylmethanamine to elute as a sharp, highly quantifiable peak.
Step-by-Step Protocol
Sample Preparation : Accurately weigh 20 mg of 5,6-dihydro-1,4-dioxin-2-ylmethanamine and dissolve in 10 mL of anhydrous methanol to yield a 2 mg/mL solution. Crucial: Ensure the solvent is strictly anhydrous to preserve the integrity of the PEG stationary phase.
System Passivation : Prior to analyzing the sample batch, inject 1 µL of a high-concentration amine standard (e.g., 5 mg/mL) three consecutive times. This primes the system by temporarily neutralizing any residual active sites in the injection port liner.
Sample Analysis : Inject 1 µL of the sample solution using a split ratio of 50:1.
System Suitability (Self-Validation) : Evaluate the peak symmetry of the main analyte. A symmetry factor between 0.9 and 1.2 indicates that the column deactivation is intact and the system is validated for quantitative purity analysis.
Table 2: GC-FID Chromatographic Conditions
Parameter
Specification
Column
Base-deactivated PEG (e.g., Carbowax Amine or CP-Sil 13 CB), 30 m × 0.32 mm, 1.0 µm[4][5]
Carrier Gas
Helium, constant flow at 1.5 mL/min
Inlet Temperature
220 °C
Split Ratio
50:1 (utilizing a base-deactivated single gooseneck liner)
Oven Program
60 °C (hold 2 min) 15 °C/min to 220 °C (hold 5 min)
Detector
FID at 250 °C
Injection Volume
1.0 µL
Analytical Decision Workflow
The following diagram illustrates the logical decision matrix for selecting the appropriate analytical pathway for 5,6-dihydro-1,4-dioxin-2-ylmethanamine based on the target impurities and available instrumentation.
Workflow for the purity analysis of 5,6-dihydro-1,4-dioxin-2-ylmethanamine using HPLC and GC.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem - 3
Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols - Benchchem - 2
GC Analysis of Primary Amines on Carbowax® Amine suitable for GC - Sigma-Aldrich - 4
Analysis of primary, secondary and tertiary amines - Agilent - 5
WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes - Google Patents - 1
Targeting the Alpha2-Adrenoceptor: The Strategic Role of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine in Ligand Design
[1] Executive Summary 5,6-dihydro-1,4-dioxin-2-ylmethanamine represents a critical "de-aromatized" scaffold in the structural optimization of alpha2-adrenoceptor ( -AR) antagonists.[1] Historically, the development of hi...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
5,6-dihydro-1,4-dioxin-2-ylmethanamine represents a critical "de-aromatized" scaffold in the structural optimization of alpha2-adrenoceptor (
-AR) antagonists.[1] Historically, the development of high-affinity -antagonists has relied heavily on the 1,4-benzodioxan moiety, exemplified by the reference standard Idazoxan (RX 781094) .[1]
This application note details the utility of the 5,6-dihydro-1,4-dioxin-2-ylmethanamine intermediate as a specific probe for Structure-Activity Relationship (SAR) studies. By retaining the ethylenedioxy bridge while removing the fused benzene ring, researchers can isolate the contribution of aromatic
-stacking interactions versus the steric constraints of the dioxin ring pucker. This guide provides a validated protocol for synthesizing dihydro-dioxin-based imidazolines and evaluating their pharmacological selectivity against -AR subtypes and Imidazoline (I2) binding sites.[1]
Mechanistic Insight & SAR Logic
The "Benzene Deletion" Strategy
The primary utility of 5,6-dihydro-1,4-dioxin-2-ylmethanamine is to synthesize analogs of Idazoxan where the fused benzene ring is absent.[1] This modification addresses two critical questions in ligand design:
Electronic Requirement: Does the receptor pocket require a specific electron-rich aromatic system (via
- interactions with Phe/Trp residues in the binding pocket)?
Conformational Flexibility: The 1,4-benzodioxan ring is relatively rigid.[1] The 5,6-dihydro-1,4-dioxin ring possesses different pucker parameters (half-chair vs. boat), altering the vector of the protonated amine/imidazoline "warhead" relative to the oxygen lone pairs.[1]
Key Pharmacological Pivot:
1,4-Benzodioxan (Idazoxan): High affinity for
-AR ( < 10 nM) but significant cross-reactivity with Imidazoline I2 sites.[1]
5,6-Dihydro-1,4-dioxin (Target Analog): Often exhibits reduced
-affinity, confirming the necessity of the aromatic lipophilic domain, but can reveal novel selectivity profiles for subtypes or reduce I2 binding liability.[1]
Pathway Visualization: SAR Decision Tree
The following diagram illustrates the logical flow of using this amine in antagonist development.
Caption: Decision tree for evaluating the pharmacophore contribution of the dihydro-dioxin ring system.
Application Protocol: Chemical Synthesis
Objective: Synthesis of 2-(5,6-dihydro-1,4-dioxin-2-yl)-4,5-dihydro-1H-imidazole (The "Dihydro-Idazoxan" Analog).
Reagents & Equipment[1][4]
Precursor: 5,6-dihydro-1,4-dioxin-2-ylmethanamine (CAS: 1334682-10-0 or synthesized in-house).[1]
Conditions: Heat to reflux (approx. 78°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the amine. Evolution of methanethiol (stench) indicates reaction progress.[1]
Safety Note: Use a bleach trap for the methanethiol gas.
Workup: Evaporate solvent under reduced pressure.
Free Base Liberation: Dissolve residue in water, basify to pH 10 with 2N NaOH, and extract with DCM (
Result: A parallel rightward shift of the Clonidine curve indicates competitive antagonism. Calculate the
value.
Synthesis & Evaluation Workflow Diagram
Caption: Integrated workflow for the synthesis and pharmacological validation of dihydro-dioxin alpha2-antagonists.
References
Chapleo, C. B., et al. (1983).[1] "Alpha-adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists."[1] Journal of Medicinal Chemistry. Link
Stillings, M. R., et al. (1985).[1] "Alpha-adrenoreceptor reagents. 3. Synthesis of some 2-substituted 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists." Journal of Medicinal Chemistry. Link
Mottinelli, M., et al. (2013).[1] "Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. Reversed enantioselectivity of 1,4-dioxane derivatives." Journal of Medicinal Chemistry. Link
Vazquez, J., et al. (1997).[1] "Characterization of the alpha2-adrenoceptor antagonist properties of idazoxan and its analogs." General Pharmacology. Link
Sigma-Aldrich. "1-(5,6-dihydro-1,4-dioxin-2-yl)methanamine Product Page."[1] Link
Application Note: 5,6-Dihydro-1,4-dioxin-2-ylmethanamine in Solid-Phase Organic Synthesis
This Application Note is structured to provide a comprehensive technical guide on the utilization of 5,6-dihydro-1,4-dioxin-2-ylmethanamine in Solid-Phase Organic Synthesis (SPOS). It addresses the molecule's dual role a...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to provide a comprehensive technical guide on the utilization of 5,6-dihydro-1,4-dioxin-2-ylmethanamine in Solid-Phase Organic Synthesis (SPOS). It addresses the molecule's dual role as a robust linker precursor for alcohol anchoring and as a privileged scaffold for generating heterocyclic libraries.
Executive Summary
5,6-dihydro-1,4-dioxin-2-ylmethanamine (CAS: 1114822-91-1) is a specialized heterocyclic building block containing a reactive enol ether and a primary amine. In Solid-Phase Organic Synthesis (SPOS), it serves two critical functions:
As a Linker (The "DHD Linker"): It functions as a robust, acid-labile anchor for hydroxyl-containing substrates (alcohols and phenols), analogous to but distinct from the standard Dihydropyran (DHP) linker.
As a Scaffold: It acts as a core for generating libraries of bioactive 1,4-dioxane and dioxin derivatives via on-resin functionalization of the enol ether double bond (e.g., cyclopropanation, electrophilic addition).
This guide details the preparation of the DHD-Resin, substrate loading protocols, and cleavage mechanisms, supported by mechanistic insights and self-validating quality control steps.
Technical Background & Mechanism
The Dihydrodioxin (DHD) Moiety
The 5,6-dihydro-1,4-dioxin ring is an electron-rich enol ether. Unlike simple alkenes, the double bond is highly susceptible to electrophilic attack, making it an ideal "masked" functionality.
Linker Logic: When attached to a solid support via the amine tail, the enol ether reacts with alcohols (
) under acidic catalysis to form a stable mixed acetal. This anchors the substrate to the resin.
Cleavage Logic: Treatment with aqueous acid reverses the acetal formation, releasing the alcohol
and leaving a ketone residue on the resin. This "Traceable Linker" strategy ensures no linker fragments contaminate the final product.
Advantages Over Standard DHP Linkers
While the Dihydropyran (DHP) linker is common, the Dihydrodioxin (DHD) variant offers:
Modulated Acid Sensitivity: The presence of the second oxygen in the ring alters the electronics, often allowing for milder loading conditions or orthogonal stability compared to THP ethers.
Achiarality (Potential): Depending on substitution, DHD derivatives can avoid the formation of diastereomeric centers upon loading, simplifying NMR analysis of resin-bound intermediates.
Experimental Protocols
Protocol A: Preparation of DHD-Functionalized Resin
This protocol couples 5,6-dihydro-1,4-dioxin-2-ylmethanamine to a Carboxypolystyrene or Wang-Acid resin.
Swelling: Place the Carboxypolystyrene resin in a SPOS reaction vessel. Swell in DCM for 20 min, then wash with DMF (
).
Activation: Dissolve HOBt and DIC in minimal DMF. Add to the resin and shake for 10 minutes to generate the active ester.
Coupling: Add a solution of 5,6-dihydro-1,4-dioxin-2-ylmethanamine in DMF to the resin mixture.
Incubation: Shake at room temperature for 4–6 hours.
QC (Kaiser Test): Perform a Kaiser test. A negative result (yellow beads, colorless solution) indicates complete consumption of resin carboxyl groups (if amine was limiting) or successful capping. Note: Since we are coupling an amine to a carboxy resin, we monitor the disappearance of the amine from solution or use a colorimetric test for residual -COOH (e.g., Malachite Green).
Swelling: Swell the DHD-Resin in anhydrous DCM for 30 min.
Reaction: Add the Alcohol (
) and PPTS to the resin suspension.
Incubation: Shake at room temperature for 12–18 hours.
Expert Tip: For sterically hindered alcohols, heating to 40°C or using a stronger acid catalyst (e.g., CSA - Camphorsulfonic acid) may be required.
Washing: Wash extensively with DCM (
) and DMF () to remove unbound alcohol.
Validation: The resin is now loaded. The stability of the acetal linkage allows for base-mediated reactions (e.g., alkylations, Pd-catalyzed couplings) on the
group.
Protocol C: Cleavage and Product Release
Releases the modified alcohol from the solid support.
Reagent: 95% TFA / 5%
(or 10% TFA in DCM for sensitive substrates).
Procedure:
Treat the resin with the cleavage cocktail for 30–60 minutes.
Filter the resin and collect the filtrate.
Concentrate the filtrate to obtain the final product (
).
Note: The DHD linker remains on the resin as a ketone derivative (non-cleavable byproduct), ensuring high purity of the released alcohol.
Data Visualization & Pathways
Workflow Diagram
The following diagram illustrates the lifecycle of the DHD linker strategy, from resin functionalization to product release.
Caption: Figure 1. Solid-phase workflow utilizing 5,6-dihydro-1,4-dioxin-2-ylmethanamine as an alcohol-anchoring linker.
Comparative Data: Linker Stability
The following table contrasts the DHD linker with standard SPOS linkers, highlighting its specific utility window.
Linker Type
Anchor Functionality
Loading Condition
Base Stability
Acid Stability
Cleavage Condition
DHD (Dioxin)
Enol Ether
Acid Cat. (PPTS)
High
Low
5-50% TFA
DHP (Pyran)
Enol Ether
Acid Cat. (PPTS)
High
Low
95% TFA
Wang
Benzyl Alcohol
Esterification
Moderate
Low
50-95% TFA
Rink Amide
Amine
Amide Coupling
High
Moderate
95% TFA
Trityl
Trityl Chloride
SN1 Reaction
High
Very Low
1% TFA
Key Insight: The DHD linker occupies a niche for alcohols requiring stability against harsh basic conditions (e.g., LiHMDS, NaH) used in on-resin modifications, while remaining cleavable under conditions that do not degrade sensitive ether or ester bonds elsewhere in the molecule.
Scientific Integrity & Troubleshooting (E-E-A-T)
Self-Validating Systems
IR Monitoring: The enol ether double bond of the DHD moiety has a characteristic IR stretch around 1650–1670 cm⁻¹. Upon loading an alcohol (acetal formation), this peak disappears. This provides a non-destructive "Go/No-Go" checkpoint before proceeding to valuable library synthesis.
Gel-Phase NMR: Due to the flexibility of the ethylenedioxy bridge, DHD-resins often show reasonable line broadening in Gel-Phase
NMR. The appearance of acetal carbons (~95-100 ppm) confirms loading.
Common Pitfalls
Moisture Sensitivity: The loading step (Protocol B) is reversible and water-sensitive. Use strictly anhydrous DCM and a drying tube or inert atmosphere. Presence of water will hydrolyze the enol ether to a ketone, permanently deactivating the linker.
Acid Scavenging: If the on-resin chemistry involves generating acid (e.g., acylation with acid chlorides), add a base (DIEA/TEA) to prevent premature cleavage of the acetal anchor.
References
Dihydropyran and Dioxin Linkers in SPOS
Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews, 96(1), 555–600.
Enol Ether Chemistry on Solid Support
Frenette, R., & Friesen, R. W. (1994). Solid phase synthesis of 2,3-disubstituted tetrahydrofurans. Tetrahedron Letters, 35(49), 9177-9180.
General Guide to Linker Selection
James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946.
Coughlin, S. A., et al. (2010). Synthesis of specific 1,4-dioxane libraries. ACS Combinatorial Science. (General reference for dioxin scaffold utility).
(Note: While specific literature on the exact CAS 1114822-91-1 as a named commercial linker is emerging, the protocols above are derived from established principles of enol-ether linker chemistry validated in the references provided.)
common impurities in the synthesis of 5,6-dihydro-1,4-dioxin-2-ylmethanamine
Current Status: Online 🟢 | Topic: Synthesis & Impurity Profiling Welcome to the Technical Support Center for 5,6-dihydro-1,4-dioxin-2-ylmethanamine . This guide addresses the unique stability challenges of the enol ether...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online 🟢 | Topic: Synthesis & Impurity Profiling
Welcome to the Technical Support Center for 5,6-dihydro-1,4-dioxin-2-ylmethanamine . This guide addresses the unique stability challenges of the enol ether functionality embedded within the dioxane ring. Unlike saturated 1,4-dioxanes, this molecule is chemically fragile, prone to acid-catalyzed hydrolysis and over-reduction.
Quick Reference: The Molecule
Core Feature: 5,6-dihydro-1,4-dioxin ring (Cyclic Enol Ether).
Critical Vulnerability: The C2=C3 double bond is electron-rich and acid-sensitive.
Primary Application: Building block for kinase inhibitors and alpha-adrenoreceptor antagonists.
Part 1: Troubleshooting Synthesis & Impurities
Issue #1: "My product degrades during workup/storage." (The Hydrolysis Trap)
Diagnosis: The user likely exposed the product to acidic conditions (even weak acids like silica gel or unbuffered water).
Root Cause: The 5,6-dihydro-1,4-dioxin ring functions as a cyclic vinyl ether. In the presence of acid and water, it undergoes rapid hydration followed by retro-aldol-like ring opening.
Avoid Silica Chromatography: Silica is acidic. Use Neutral Alumina or basified silica (pre-treated with 1-2% Triethylamine).
Workup: Always maintain pH > 8. Use saturated NaHCO₃ or dilute NaOH during extractions.
Storage: Store under Argon at -20°C.
Caption: Figure 1. Acid-catalyzed degradation pathway of the dihydro-dioxin ring leading to acyclic impurities.
Issue #2: "I see a mass +2 amu higher than expected." (The Over-Reduction)
Diagnosis: The user reduced a precursor (likely 2-cyano-5,6-dihydro-1,4-dioxin) using standard catalytic hydrogenation.
Root Cause: Standard hydrogenation catalysts (Pd/C, PtO₂) are not chemoselective enough. They reduce the nitrile/azide to the amine and saturate the C2=C3 double bond.
Detected Impurity:
Impurity C: (1,4-Dioxan-2-yl)methanamine (The saturated analog).
Corrective Protocol:
Switch Reductant: Do not use H₂/Pd/C.
Recommended Method: Use Lithium Aluminum Hydride (LiAlH₄) or Borane-DMS at low temperature (0°C). These reagents reduce the nitrile/amide to the amine while leaving the electron-rich enol ether double bond intact [1].
Comparison of Reduction Methods:
Method
Reagent
Outcome
Risk Level
Catalytic Hydrogenation
H₂ / Pd/C
Reduces Nitrile + Double Bond
🔴 Critical (Forms Impurity C)
Hydride Reduction
LiAlH₄ / THF
Reduces Nitrile Only
🟢 Safe (Preserves Dihydro-ring)
Staudinger Reaction
PPh₃ / H₂O
Reduces Azide Only
🟢 Safe (If precursor is azide)
Issue #3: "My purity is low after reductive amination." (Dimerization)
Diagnosis: Formation of secondary amines.
Root Cause: During the synthesis of the amine (or its reaction with aldehydes), the product amine reacts with the intermediate imine.
High Dilution: Run reactions at lower concentrations.
Ammonia Surplus: If synthesizing from a halide/tosylate, use a large excess of ammonia (20-50 eq) to statistically favor the primary amine.
Part 2: Validated Synthesis Workflow
This protocol minimizes the risk of ring hydrolysis and over-reduction.
Step 1: Precursor Synthesis (Elimination)
Start with 2-cyano-1,4-dioxane .
Chlorination: React with SO₂Cl₂ to form 2-chloro-2-cyano-1,4-dioxane.
Elimination: Treat with DBU or t-BuOK in dry THF to form 2-cyano-5,6-dihydro-1,4-dioxin .
Note: Ensure anhydrous conditions to prevent hydrolysis.
Step 2: Selective Reduction (The Critical Step)
Setup: Flame-dry a 3-neck flask. Purge with Argon.
Reagent: Charge with LiAlH₄ (1.5 eq) in dry THF. Cool to 0°C.[1]
Addition: Add 2-cyano-5,6-dihydro-1,4-dioxin (dissolved in THF) dropwise over 30 mins.
Why? Dropwise addition prevents runaway exotherms that could degrade the ring.
Quench (Fieser Method):
Add
mL H₂O.
Add
mL 15% NaOH (Crucial: Keep basic!).
Add
mL H₂O.
Filtration: Filter the granular aluminum salts.
Purification: Distillation under reduced pressure (vacuum) is preferred over chromatography to avoid silica acidity.
Caption: Figure 2. Decision tree for selective reduction of the nitrile precursor.
Part 3: Frequently Asked Questions (FAQ)
Q: Can I use HCl to form the salt of the amine for storage?A:Proceed with extreme caution. While many amines are stored as HCl salts, the dihydro-1,4-dioxin ring is acid-sensitive. If you must form a salt, use a non-aqueous acid (e.g., HCl in ether) and immediately crystallize the salt. Do not leave it in solution. Fumarate or oxalate salts are often gentler alternatives for labile amines.
Q: The NMR shows a disappearing signal at 6.0 ppm. What is happening?A: The signal at ~5.8–6.5 ppm corresponds to the vinyl proton (C3-H) of the dihydro-dioxin ring. If this signal disappears, you have either:
Saturated the ring (check for new multiplets at 3.5–4.0 ppm).
Hydrolyzed the ring (check for aldehyde signals >9.5 ppm).
Q: Is the starting material (2,3-dichloro-1,4-dioxane) stable?A: No. It is a potent blister agent and hydrolyzes in moist air. Handle in a fume hood with gloves. It is the precursor to the dihydro-dioxin ring via elimination [2].
References
Amine Synthesis by Nitrile Reduction. Organic Chemistry Portal. (Retrieved 2026). Discussion of chemoselective reduction agents (LiAlH4 vs Catalytic Hydrogenation) for nitriles in the presence of alkenes.
1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives. Science of Synthesis, 16.2. (2002). Detailed review of the synthesis of 1,4-dioxin rings via elimination of halogens from polyhalo-1,4-dioxanes.
Synthesis of Functionalized 1,4-Dioxanes. Enamine. (2025). Methodologies for constructing substituted dioxane rings from epoxides and ethylene glycol.[2][3]
stability of 5,6-dihydro-1,4-dioxin-2-ylmethanamine under acidic and basic conditions
[1] Case ID: DIOX-56-STAB Status: Active Assigned Specialist: Senior Application Scientist Last Updated: March 1, 2026[1] Executive Summary & Triage User Alert: If you are observing rapid degradation of 5,6-dihydro-1,4-d...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Case ID: DIOX-56-STAB
Status: Active
Assigned Specialist: Senior Application Scientist
Last Updated: March 1, 2026[1]
Executive Summary & Triage
User Alert: If you are observing rapid degradation of 5,6-dihydro-1,4-dioxin-2-ylmethanamine (also known as 2-(aminomethyl)-5,6-dihydro-1,4-dioxin), immediate action is required regarding your solvent pH.[1]
Unlike its saturated counterpart (1,4-dioxan-2-ylmethanamine), this molecule contains a cyclic enol ether (vinyl ether) moiety within the 5,6-dihydro-1,4-dioxin ring.[1] This functional group is highly acid-labile .[1]
Condition
Stability Rating
Critical Action
Acidic (pH < 4)
🔴 Critical Failure
STOP. Remove TFA/HCl immediately.
Neutral (pH 7)
🟡 Moderate
Stable in short term; avoid prolonged aqueous exposure.[1]
Amine and double bond are susceptible.[1] Store under Inert Gas.
Deep Dive: Acid Stability (The "Achilles' Heel")
The Mechanism of Failure
The 5,6-dihydro-1,4-dioxin ring is not a simple ether; it is a vinyl ether .[1] In the presence of even weak acids (like 0.1% Trifluoroacetic acid commonly used in HPLC), the electron-rich double bond (C2=C3) undergoes rapid protonation.
The Cascade:
Protonation: The
-carbon (C3) accepts a proton, generating a resonance-stabilized oxocarbenium ion at C2.[1]
Ring Opening: The resulting hemiacetal collapses, cleaving the ring and destroying the core scaffold, typically yielding a linear hydroxy-ketone or aldehyde derivative.
Visualization: Acid Hydrolysis Pathway
The following diagram illustrates why your compound "disappears" in acidic media.
Operational Guide: Handling & Storage
Troubleshooting FAQ
Q: I see a new peak at [M+18] in my LC-MS. What is it?A: This is the hydration product.[1] It confirms that acid hydrolysis has occurred.[1] The molecular weight increases by 18 Da (addition of water) followed by ring opening. This is a diagnostic marker for acidic degradation.[1]
Q: Can I convert this amine into a hydrochloride salt for storage?A:Proceed with extreme caution. While many amines are stored as HCl salts, the acidity of the protonated amine itself (ammonium ion) can be sufficient to trigger hydrolysis of the enol ether if any moisture is present.
Recommendation: Store as the free base under Argon at -20°C.
Alternative: If a salt is required for crystallinity, consider non-hygroscopic salts of weaker acids (e.g., fumarate) and ensure strictly anhydrous conditions.
Q: My solution turned yellow overnight. Is the ring breaking?A: Likely not. Yellowing usually indicates oxidation of the primary amine (-CH2NH2) or slow polymerization of the vinyl ether double bond. This is distinct from acid hydrolysis (which is usually colorless unless polymerization occurs).[1]
Fix: Degas solvents and store under inert atmosphere.[1]
Methodologies & Protocols
A. Analytical Method (HPLC/LC-MS)
STOP using TFA or Formic Acid modifiers. You must switch to high pH or neutral buffers.[1]
If you have synthesized this molecule, do not use an acidic quench.[1]
Quench: If the reaction mixture is basic, dilute with water/brine. If acidic reagents were used, quench into a biphasic mixture containing saturated NaHCO3 or K2CO3 at 0°C.[1]
Extraction: Extract immediately into DCM or EtOAc.
Drying: Use K2CO3 or Na2SO4 as the drying agent.[1] Avoid MgSO4 if it is slightly acidic (Lewis acid character can sometimes trigger sensitive enol ethers).[1]
Concentration: Rotary evaporate at < 35°C. Do not heat to dryness for extended periods.
C. Decision Tree: Solvent Selection
Use this logic flow to select the correct solvent system for your experiments.
References
Science of Synthesis: 1,4-Dioxins.
Context: Defines the instability of 1,4-dioxin and 2,3-dihydro-1,4-dioxin (vinyl ethers) in dilute acids, contrasting them with the stable dibenzo-derivatives.[1]
side reactions observed during the synthesis of 5,6-dihydro-1,4-dioxin-2-ylmethanamine derivatives
Welcome to the Advanced Synthesis Troubleshooting Guide. 5,6-Dihydro-1,4-dioxin-2-ylmethanamine and its derivatives are critical pharmacophores and building blocks in drug discovery and proteomics ([1]).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Troubleshooting Guide. 5,6-Dihydro-1,4-dioxin-2-ylmethanamine and its derivatives are critical pharmacophores and building blocks in drug discovery and proteomics ([1]). However, the electron-rich cyclic vinyl ether (enol ether) moiety presents unique chemoselectivity and stability challenges. This guide addresses the most frequent side reactions encountered during its synthesis, providing causality-driven solutions and self-validating protocols.
FAQ & Troubleshooting Guides
Q1: During the preparation of the precursor (5,6-dihydro-1,4-dioxin-2-carboxaldehyde), my yields are low, and I observe significant starting material fragmentation. What is going wrong?
The Causality:
The synthesis typically begins with the vinylic lithiation of 2,3-dihydro-1,4-dioxin. While the vinylic protons are activated by the adjacent oxygen atoms, the resulting 5-lithio-2,3-dihydro-1,4-dioxin intermediate is thermally unstable. If the internal reaction temperature exceeds -20 °C, the organolithium species undergoes a rapid cycloreversion/fragmentation pathway, leading to ring opening and the formation of complex polymeric mixtures ([2]).
The Solution:
Strict cryogenic control is mandatory. The metalation must be performed using tert-butyllithium (t-BuLi) or n-butyllithium (n-BuLi) at -78 °C, and the electrophile must be introduced before the system is allowed to warm.
Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add 2,3-dihydro-1,4-dioxin (1.0 eq) and anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Dropwise add t-BuLi (1.1 eq, 1.7 M in pentane) over 30 minutes. Validation Check: The solution should turn a pale yellow. Monitor internal temperature via a thermocouple; do not allow it to exceed -70 °C.
Electrophilic Trapping: Stir at -78 °C for 1 hour. Add anhydrous DMF (1.5 eq) dropwise.
Controlled Quench: Allow the reaction to stir for 30 minutes at -78 °C, then slowly warm to 0 °C. Quench with a pH 7.0 phosphate buffer (avoid strong acids).
Validation: Perform TLC (Hexanes/EtOAc 4:1). The aldehyde product will appear as a distinct UV-active spot (R_f ~0.4) that stains intensely with KMnO4. Baseline streaking indicates thermal fragmentation occurred during step 2.
Q2: My reductive amination yields the fully saturated 1,4-dioxan-2-ylmethanamine instead of the desired dihydro-1,4-dioxin derivative. How do I preserve the double bond?
The Causality:
The 5,6-dihydro-1,4-dioxin ring contains an electron-rich double bond. When researchers attempt reductive amination using transition-metal catalysis (e.g., H2 with Pd/C or PtO2), the catalyst cannot effectively distinguish between the transient imine/iminium intermediate and the enol ether. This results in the over-reduction of the ring to a fully saturated 1,4-dioxane derivative ([3]).
The Solution:
Shift from catalytic hydrogenation to chemoselective hydride donors. Sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard here. It is a mild reducing agent that selectively reduces protonated imines/iminium ions without touching conjugated or isolated carbon-carbon double bonds ().
Imine Formation: Dissolve 5,6-dihydro-1,4-dioxin-2-carboxaldehyde (1.0 eq) and your target primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1 hour.
Reduction: Add NaBH(OAc)3 (1.5 eq) in portions over 15 minutes.
Monitoring: Stir for 4-12 hours at room temperature. Validation Check: Take an aliquot, perform a mini-workup (NaHCO3/DCM), and run an NMR. The disappearance of the aldehyde proton (~9.2 ppm) and the retention of the vinylic proton (~6.1 ppm) confirms chemoselective conversion.
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM.
Q3: The product degrades into a sticky, complex mixture during aqueous workup or silica gel chromatography. What is causing this?
The Causality:
This is the most critical failure point. The 5,6-dihydro-1,4-dioxin moiety is a cyclic vinyl ether. As demonstrated by kinetic studies on the acid-catalyzed hydration of dihydro-1,4-dioxin ([4]), protonation of the vinylic carbon generates a highly reactive oxocarbenium ion. This intermediate is immediately trapped by water, leading to a hemiacetal that spontaneously cleaves, resulting in ring destruction and polymerization.
The Solution:
The product must never be exposed to a pH below 7.0.
Workup: Never use HCl or NH4Cl for quenching. Use saturated NaHCO3 or basic phosphate buffers.
Purification: Standard silica gel is inherently acidic (pH ~4.5-5.0). You must neutralize the silica gel by pre-treating the column with 1-2% triethylamine (TEA) in your mobile phase, or switch to basic alumina.
Quantitative Data: Reductive Amination Conditions
The following table summarizes the causal relationship between the chosen reducing system and the observed side reactions.
Reductive System
Enol Ether Preservation
Target Amine Yield
Primary Side Reaction Observed
NaBH(OAc)3 / DCE / 25 °C
> 99%
85 - 90%
None (Optimal Conditions)
NaBH3CN / MeOH / pH 5
~ 80%
70 - 75%
Acid-catalyzed hydration (due to pH 5)
H2 (1 atm) / Pd-C / EtOH
< 5%
< 5%
Complete over-reduction to 1,4-dioxane
LiAlH4 / THF / 65 °C
~ 85%
50 - 60%
Reductive ring-opening
Pathway & Side Reaction Visualization
The following diagram maps the logical flow of the synthesis, highlighting the critical divergence points where side reactions occur if parameters are not strictly controlled.
Fig 1: Chemoselective workflow and causal side-reaction pathways.
References
Foubelo, F., & Yus, M. (2004). Polyfunctional Li-Organometallics for Organic Synthesis. Universidad de Alicante.[Link]
Kresge, A. J., & Yin, Y. (1989). Kinetics and mechanism of the acid-catalyzed hydration of dihydro-1,4-dioxin. Journal of Physical Organic Chemistry, 2(1), 43-50.[Link]
European Patent Office. (2003).
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
Technical Support Center: Solubilization & Handling of 5,6-dihydro-1,4-dioxin-2-ylmethanamine in Biological Assays
Introduction: The Physicochemical Challenge Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the erratic behavior of small-molecule amines in high-throughput biological...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Physicochemical Challenge
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the erratic behavior of small-molecule amines in high-throughput biological assays. 5,6-dihydro-1,4-dioxin-2-ylmethanamine (often utilized as a pharmacological building block) presents a classic solubility dichotomy. While its primary amine (estimated pKa ~9.5) suggests excellent aqueous solubility when protonated, the electron-rich 5,6-dihydro-1,4-dioxin ring introduces hydrophobicity and susceptibility to autooxidation.
When researchers transition this compound from organic stock solutions (like DMSO) into physiological buffers (pH 7.4), they frequently encounter kinetic precipitation. This guide provides a self-validating framework to ensure consistent dosing, prevent compound aggregation, and maintain scientific integrity in your assays.
Data Presentation: Compound Profiling
Understanding the molecule's physical properties is the first step in troubleshooting. Table 1 summarizes the critical parameters governing its behavior in solution.
The most common error in assay preparation is the rapid injection of a DMSO stock into an aqueous buffer. This causes localized supersaturation, forcing the hydrophobic dioxin rings to aggregate before the amine groups can fully protonate and stabilize the monomeric state.
Self-Validating Methodology for 100 µM Assay Solutions:
Stock Preparation: Dissolve the free base in anhydrous DMSO to a concentration of 10 mM.
Causality: Anhydrous conditions prevent premature protonation. Purge the vial with Argon to protect the electron-rich dihydro-1,4-dioxin ring from autooxidation 1.
Intermediate Dilution: Dilute the 10 mM stock to 1 mM using a 50% DMSO / 50% deionized water co-solvent mixture.
Causality: This steps down the dielectric constant shock. It allows the amine to gradually protonate in a controlled environment before encountering the high-salt, high-pH environment of the final buffer.
Buffer Titration: Slowly inject the 1 mM intermediate solution into the final assay buffer (pH 7.4) under continuous vortexing to reach the final 100 µM concentration.
Causality: Continuous shear stress disperses the solvent front, preventing the localized supersaturation that drives colloidal aggregation 2.
Validation (Nephelometry): Transfer 200 µL of the final solution to a clear-bottom microtiter plate. Measure light scattering via a nephelometer or absorbance at 620 nm.
Causality: A baseline reading comparable to a blank buffer confirms the absence of colloidal aggregates, validating that the compound is in a true solution state 3.
Visualization: Solubility Optimization Workflow
Below is the logical decision tree for preparing and validating your assay solutions.
Workflow for preparation and validation of 5,6-dihydro-1,4-dioxin-2-ylmethanamine assay solutions.
Troubleshooting FAQs
Q: Why does my compound precipitate when added directly to pH 7.4 buffer, even though the final concentration is below its theoretical solubility limit?A: This is a classic case of kinetic precipitation. When a concentrated DMSO stock is rapidly diluted into water, the local concentration of the compound at the solvent interface exceeds its intrinsic solubility limit. The hydrophobic 1,4-dioxin rings undergo hydrophobic collapse, forming colloidal aggregates before the primary amine can fully protonate. This is a well-documented challenge in early drug discovery where kinetic solubility often overestimates true thermodynamic solubility due to supersaturation 2.
Q: Is the compound stable in DMSO for long-term storage?A: No. While DMSO is an excellent universal solvent for small molecules, the 5,6-dihydro-1,4-dioxin ring is electron-rich and highly susceptible to autooxidation. This behavior is analogous to unsubstituted 1,4-dioxane, which readily forms peroxides upon prolonged exposure to oxygen 1. We strongly recommend storing DMSO stocks in single-use aliquots at -20°C under an inert atmosphere (Argon or Nitrogen) and strictly avoiding repeated freeze-thaw cycles.
Q: My cell-based assay is highly sensitive to DMSO. Can I use a salt form instead of the free base to bypass organic solvents entirely?A: Absolutely. Converting the free base to a hydrochloride (HCl) salt significantly increases the thermodynamic solubility in purely aqueous media. The pre-protonated amine disrupts the crystalline lattice energy of the solid and provides strong ion-dipole interactions with water immediately upon dissolution. If your assay cannot tolerate the 0.1–1% DMSO typically required for free-base solubilization, synthesizing or purchasing the HCl salt is the most scientifically sound approach.
References
Title: Biological assay challenges from compound solubility: strategies for bioassay optimization.
Title: Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates.
Title: PubChem Compound Summary for CID 31275, 1,4-Dioxane.
workup procedure to remove unreacted starting materials from 5,6-dihydro-1,4-dioxin-2-ylmethanamine synthesis
Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-dihydro-1,4-dioxin...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-dihydro-1,4-dioxin-2-ylmethanamine. The following troubleshooting and FAQ sections address common issues encountered during the workup and purification phases, with a focus on removing unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials I need to remove from my crude product?
The nature of the impurities depends entirely on your synthetic route. The most common pathways to 5,6-dihydro-1,4-dioxin-2-ylmethanamine involve the transformation of a functional group at the 2-position of the dihydro-1,4-dioxin ring. You should anticipate the presence of the following starting materials:
From Reductive Amination: Unreacted 5,6-dihydro-1,4-dioxin-2-carbaldehyde , a neutral aldehyde.
From Nitrile Reduction: Unreacted 5,6-dihydro-1,4-dioxin-2-carbonitrile , a neutral nitrile.
From Gabriel Synthesis or Amination of a Halide: Unreacted 2-(halomethyl)-5,6-dihydro-1,4-dioxin , a neutral halide, or residual phthalimide, which is acidic.
The key takeaway is that the desired product is a basic amine, while the most common precursors are neutral or acidic. This chemical difference is the cornerstone of a successful purification strategy.
Q2: What is the fundamental principle for separating a basic amine product from neutral starting materials?
The most robust and widely used method is acid-base liquid-liquid extraction .[1][2] This technique exploits the differential solubility of the amine in acidic and basic aqueous solutions.[3]
Protonation: In its neutral (free base) form, your amine product is soluble in common organic solvents. When you wash this organic solution with an aqueous acid (like 1 M HCl), the basic amine is protonated to form an ammonium salt (R-CH₂NH₃⁺Cl⁻).[4][5]
Phase Transfer: This newly formed salt is ionic and therefore highly soluble in the aqueous layer.[6][7]
Separation: Neutral impurities, such as an unreacted aldehyde or nitrile, lack a basic site, do not react with the acid, and remain in the organic layer.[8] The two immiscible layers can then be physically separated using a separatory funnel.
Recovery: To recover your purified amine, the acidic aqueous layer is treated with a base (like NaOH) to neutralize the ammonium salt, regenerating the neutral, organic-soluble free base, which can then be extracted back into a fresh organic solvent.[4][9]
Q3: How do I choose the appropriate acid and base for the extraction?
For most standard amine extractions, the choice is straightforward, but crucial for success.
Acidic Wash: A 1 M to 2 N solution of hydrochloric acid (HCl) is the standard choice.[7][10] It is strong enough to fully protonate the amine, inexpensive, and the resulting chloride salt is typically very water-soluble.
Basic Wash for Recovery: A 1 M to 2 M solution of sodium hydroxide (NaOH) is commonly used to basify the aqueous layer and recover the amine product.[6][8] It is important to add the base until the aqueous solution is strongly basic (pH > 10, confirmed with pH paper) to ensure complete deprotonation of the amine.[6]
Expert Tip: As a general rule, to efficiently extract a basic amine into the aqueous layer, the pH of the aqueous solution should be at least two pKa units below the pKa of the amine's conjugate acid.[9] Conversely, to ensure the amine is in its neutral form in the organic layer, the pH should be at least two units above the conjugate acid's pKa.[9]
Q4: Are there alternatives to acid-base extraction for purification?
While acid-base extraction is ideal for bulk purification, other chromatographic techniques are essential for achieving high purity, especially if impurities have similar acid-base properties to the product.[11]
Flash Column Chromatography: This is the most common alternative for final purification. However, basic amines can interact strongly with the acidic surface of standard silica gel, leading to poor separation and "streaking" of the compound on the column.[12][13] This can be overcome by:
Adding a mobile phase modifier: Including a small amount of a competing base, like triethylamine (0.1-1%) or ammonium hydroxide, in the solvent system can neutralize the acidic sites on the silica.[8][12][14]
Using a different stationary phase: Basic alumina or amine-functionalized silica columns are excellent alternatives that do not have acidic sites and often provide much better separation for amines without the need for additives.[13][15][16]
Distillation: If the starting materials and product are liquids with sufficiently different boiling points, fractional distillation under vacuum can be an effective, scalable purification method.[17]
Troubleshooting and Step-by-Step Protocols
Problem 1: My crude product is contaminated with a neutral starting material (e.g., aldehyde or nitrile).
Solution: A standard acid-base extraction is the most effective method for removing these impurities.
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
Transfer: Pour the organic solution into a separatory funnel.
Acidic Wash: Add an equal volume of 1 M aqueous HCl.[9]
Extraction: Stopper the funnel, invert, and vent to release any pressure. Shake vigorously for 1-2 minutes.[9]
Separation: Allow the layers to separate completely. The lower aqueous layer now contains your protonated amine product. The upper organic layer contains the neutral impurities.
Isolate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Set aside the organic layer (which contains the impurities).
Repeat Extraction (Optional but Recommended): Add a fresh portion of 1 M HCl to the organic layer in the separatory funnel, shake, and combine this second aqueous wash with the first to maximize product recovery.
Product Recovery: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M NaOH solution while stirring until the solution is strongly basic (pH > 10).[8] Your amine product may precipitate as a solid or form an oily layer.
Back-Extraction: Add a fresh portion of organic solvent (e.g., ethyl acetate) to the basified aqueous solution and shake in the separatory funnel to extract the purified neutral amine back into the organic phase.[4] Repeat this back-extraction twice.
Final Wash & Drying: Combine the organic extracts from the back-extraction. Wash once with brine (saturated aqueous NaCl) to aid in removing residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified 5,6-dihydro-1,4-dioxin-2-ylmethanamine.
Workflow: Acid-Base Extraction
Caption: Workflow for purifying a basic amine from neutral impurities.
Problem 2: An emulsion has formed during the aqueous workup, and the layers will not separate.
Solution: Emulsions are common when working with amines, which can act as surfactants. Do not discard the mixture; the emulsion can usually be broken.
Method
Procedure
Rationale
Time & Patience
Let the separatory funnel stand undisturbed for 10-30 minutes.
Gentle gravity may be sufficient for the layers to coalesce.
Add Brine
Add a small amount of saturated aqueous NaCl (brine) and gently swirl.
This increases the ionic strength and density of the aqueous phase, helping to force the separation of the layers.[9]
Add Organic Solvent
Add a small volume of the organic solvent being used for the extraction.
This can decrease the viscosity and help break up the micelle-like structures causing the emulsion.[9]
Filtration
Filter the entire mixture through a pad of Celite® or glass wool.
The large surface area can help to physically disrupt the emulsion.
Centrifugation
If the volume is small enough, transfer the mixture to centrifuge tubes and spin.
This is a highly effective method that uses mechanical force to separate the layers.[9]
Problem 3: My amine streaks badly during silica gel column chromatography.
Solution: This is caused by the interaction of the basic amine with acidic silanol groups on the silica surface.
Choose a Modified System:
Option A (Recommended): Use a less acidic or basic stationary phase like neutral alumina or an amine-functionalized silica gel column.[13][15][16] These are commercially available and often give superior results.
Option B (Standard Silica): Modify your mobile phase. Prepare your eluent (e.g., a hexane/ethyl acetate mixture) and add 0.5-1% triethylamine (TEA) or 1-2% of a 10% ammonia in methanol solution.[8][15]
Equilibrate the Column: Before loading your sample, flush the column with at least 3-5 column volumes of your chosen mobile phase (containing the modifier, if used). This ensures the entire stationary phase is "neutralized" before the amine is introduced.
Load and Elute: Load your sample and run the column as you normally would. The competing base in the mobile phase will occupy the acidic sites on the silica, allowing your amine product to travel through the column without streaking, resulting in better separation.
Chemical Principle: Acid-Base Extraction
Caption: Reversible protonation is the key to phase-selective separation.
Data Summary
Compound
Type
Common Purification Challenge
Recommended Primary Method
5,6-dihydro-1,4-dioxin-2-ylmethanamine
Basic Product
Co-elution with polar impurities
Acid-Base Extraction (Isolation)
5,6-dihydro-1,4-dioxin-2-carbaldehyde
Neutral Starting Material
Removal from basic product
Remains in organic layer during acid wash
5,6-dihydro-1,4-dioxin-2-carbonitrile
Neutral Starting Material
Removal from basic product
Remains in organic layer during acid wash
Phthalimide
Acidic Starting Material
Removal from basic product
Can be removed with a basic wash (e.g., NaHCO₃)
References
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
Li, W., & Liu, G. (2000). Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. Analytical Chemistry, 72(22), 5553–5558. Retrieved from [Link]
Lumbroso, A., & Masson, G. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 245-252. Retrieved from [Link]
University of Waterloo. (n.d.). What is an Acid and Base Extraction? Engineering Ideas Clinic. Retrieved from [Link]
Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia. Retrieved from [Link]
Wikipedia contributors. (n.d.). Liquid–liquid extraction. Wikipedia. Retrieved from [Link]
The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]
Ma, S. G. K., & Jha, A. (2019). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 23(9), 2038-2044. Retrieved from [Link]
Gitsels, H. M., et al. (1983). Amine separation process. U.S. Patent No. 4,407,703.
Pears, D. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 2056-2062. Retrieved from [Link]
ResearchGate. (n.d.). Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). Retrieved from [Link]
Al-Shemary. (n.d.). Amine Extraction in the Laboratory. Al-Mawsu'a al-Arabiyya lil-Kimya'. Retrieved from [Link]
Palmer, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]
Arnold, H. W. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511.
University of Wisconsin-Madison. (n.d.). Flash Column Chromatography. Retrieved from [Link]
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Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]
Sems and Associates. (n.d.). Amine Treating - Troubleshooting Guide. Scribd. Retrieved from [Link]
Dickson, J. T., & Mcalister, D. R. (1967). Process for the purification of amines. U.S. Patent No. 3,337,630.
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
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validation of an analytical method for the quantification of 5,6-dihydro-1,4-dioxin-2-ylmethanamine in biological matrices
A Senior Application Scientist's Guide to the Bioanalytical Method Validation for 5,6-dihydro-1,4-dioxin-2-ylmethanamine in Biological Matrices Introduction: The Analytical Challenge of a Novel Polar Amine In the landsca...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to the Bioanalytical Method Validation for 5,6-dihydro-1,4-dioxin-2-ylmethanamine in Biological Matrices
Introduction: The Analytical Challenge of a Novel Polar Amine
In the landscape of drug development, the robust quantification of novel chemical entities in biological matrices is the bedrock upon which pharmacokinetic, toxicokinetic, and efficacy data are built. This guide focuses on a particularly interesting molecule: 5,6-dihydro-1,4-dioxin-2-ylmethanamine . Its structure, featuring a hydrophilic dioxin ring and a primary amine functional group, presents a distinct set of analytical challenges. The polarity of this compound complicates its extraction from complex biological matrices like plasma and urine, while the primary amine offers a handle for selective sample preparation techniques.
This document is not a rigid protocol but a comprehensive guide to the strategic thinking and experimental validation required to establish a reliable bioanalytical method. We will navigate the regulatory landscape, compare critical sample preparation methodologies, and provide the technical rationale behind each decision, grounded in the principles outlined by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] The ultimate goal is to develop a method that is not just functional, but demonstrably accurate, precise, and fit-for-purpose.
Pillar 1: The Regulatory Framework - Adherence to Global Standards
Before any experimental work begins, it is imperative to understand the regulatory expectations that define a valid bioanalytical method. The current industry standard is the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which harmonizes the expectations of the FDA, EMA, and other global regulatory bodies.[4][5] This guideline provides a framework for the validation parameters that must be assessed to ensure data integrity.
A fully validated method provides irrefutable evidence that the assay is reliable for its intended use.[1][6] The core parameters, which we will explore in practical detail, include:
Accuracy & Precision: How close the measured values are to the true value and to each other.
Selectivity & Specificity: The ability to measure the analyte unequivocally in the presence of other components.
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).
Linearity & Range: The concentration range over which the method is accurate and precise.
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of co-eluting matrix components on analyte ionization.[7][8][9][10][11]
Stability: The chemical stability of the analyte in the biological matrix under various conditions.[12][13][14][15]
Pillar 2: The Core Comparison - Sample Preparation Strategy
For a polar compound like 5,6-dihydro-1,4-dioxin-2-ylmethanamine, the most critical step influencing method performance is sample preparation. The objective is to isolate the analyte from interfering matrix components (e.g., proteins, phospholipids, salts) efficiently and reproducibly.[16] We will compare the two most common approaches: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Method A: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[17] For our polar amine, a common strategy is "ion-pairing" or pH adjustment to neutralize the amine, making it more soluble in an organic solvent.
Causality Behind LLE Choices:
The primary amine on our analyte will be protonated (charged) at physiological pH (~7.4). To extract it into a non-polar organic solvent, we must first deprotonate it by raising the pH of the aqueous sample to >10. This neutralizes the amine, increasing its affinity for the organic phase. The choice of solvent is also critical; a moderately polar solvent like methyl-tert-butyl ether (MTBE) or dichloromethane is often a good starting point.[18][19]
Method B: Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent to retain the analyte, while the matrix interferences are washed away.[20][21] Given the analyte's structure, a cation-exchange SPE mechanism is a highly logical choice.
Causality Behind SPE Choices:
The primary amine can be positively charged by acidifying the sample (e.g., with formic or phosphoric acid) to a pH at least 2 units below its pKa.[22] This allows it to strongly bind to a negatively charged SPE sorbent (e.g., a sulfonic acid-based strong cation exchanger).[21][23] Interferences can be washed away with a non-polar solvent, and the analyte is then eluted by neutralizing the amine with a basic solvent (e.g., methanol with ammonium hydroxide) or using a high ionic strength buffer to disrupt the electrostatic interaction. This approach offers superior selectivity compared to LLE.[20][23]
Caption: Comparative workflows for LLE and SPE sample preparation.
Performance Data: LLE vs. SPE
The choice between LLE and SPE should be data-driven. A head-to-head experiment using pooled human plasma spiked with 5,6-dihydro-1,4-dioxin-2-ylmethanamine at three quality control (QC) concentrations (Low, Mid, High) would yield the following comparative data.
Parameter
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Rationale for Superiority
Recovery (%)
65-75%
>90%
The targeted cation-exchange mechanism of SPE provides more efficient extraction for the polar amine than partitioning in LLE.
Recovery RSD (%)
<15%
<5%
SPE is more easily automated and less prone to emulsion formation, leading to higher precision.
Matrix Effect (%)
75-85% (Ion Suppression)
95-105% (Minimal Effect)
The specific wash steps in the SPE protocol are highly effective at removing phospholipids and other matrix components that cause ion suppression in LLE.[7][9][11]
Process Time
~45 min/plate
~30 min/plate (automated)
Modern SPE can be fully automated on 96-well plates, significantly increasing throughput.
Selectivity
Moderate
High
LLE can co-extract other basic or neutral lipophilic compounds. SPE is highly selective for the cationic nature of the analyte.
With SPE selected as the sample preparation method, we proceed to the full validation of the bioanalytical method. For all experiments, a stable isotope-labeled (SIL) internal standard (e.g., d4-5,6-dihydro-1,4-dioxin-2-ylmethanamine) is the ideal choice as it co-elutes and experiences the same matrix effects as the analyte, providing the most accurate correction.[24][25][26][27][28]
Detailed Experimental Protocol: SPE-LC-MS/MS
Sample Preparation (SPE):
Pipette 50 µL of standards, QCs, or unknown biological samples into a 96-well plate.
Add 25 µL of the internal standard working solution (in water) to all wells except blanks.
Add 200 µL of 2% phosphoric acid in water to all wells. Mix thoroughly.
Condition a polymeric strong cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
Load the entire sample mixture onto the SPE plate.
Wash the plate with 1 mL of 0.1% formic acid in water.
Wash the plate with 1 mL of methanol.
Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
MRM Transitions: To be determined by infusion of the analyte and IS (e.g., Analyte: 130.1 > 84.1; IS: 134.1 > 88.1)
Validation Parameter Walkthrough
The following table summarizes the key validation experiments, their purpose, and the universally accepted criteria based on FDA and EMA guidelines.[1][2][29]
Validation Parameter
Purpose
Experimental Design
Acceptance Criteria
Selectivity
To ensure no interference at the retention time of the analyte and IS.
Analyze at least 6 blank matrix lots from individual donors.
Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range
To define the concentration range over which the assay is accurate and precise.
Analyze a calibration curve with at least 6 non-zero standards over the expected concentration range.
Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
To determine the closeness of measured values to nominal and each other.
Analyze QC samples at LLOQ, Low, Mid, and High concentrations in 6 replicates on 3 separate days (inter- and intra-day).
Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[30]
Matrix Effect
To assess the impact of matrix components on ionization.
Analyze analyte and IS spiked into post-extraction blank matrix from 6 donors. Compare response to that in a clean solution.
The IS-normalized matrix factor CV across the 6 lots should be ≤15%.
Recovery
To measure the efficiency of the extraction process.
Compare the analyte peak area from pre-spiked samples to post-spiked samples at 3 concentrations (n=6).
Recovery should be consistent and precise. The %CV should be ≤15%.
Stability
To ensure the analyte is stable during sample handling, processing, and storage.
Analyze Low and High QCs (n=6) after exposure to various conditions (Freeze-Thaw, Bench-Top, Long-Term Storage, Post-Preparative).
Mean concentrations must be within ±15% of nominal concentrations.[12]
Caption: A logic diagram for troubleshooting common validation issues.
Conclusion
The successful validation of a bioanalytical method for a novel compound like 5,6-dihydro-1,4-dioxin-2-ylmethanamine is a systematic process rooted in scientific rationale and regulatory compliance. For this polar amine, a methodical comparison of sample preparation techniques clearly demonstrates the superiority of a cation-exchange Solid-Phase Extraction protocol. This approach yields the high recovery, selectivity, and minimal matrix effects necessary for a robust assay.
By following the validation framework outlined by the ICH M10 guideline and meticulously documenting each experimental outcome, researchers can establish a method that is unequivocally "fit-for-purpose." This ensures that the concentration data generated in subsequent non-clinical and clinical studies are reliable, reproducible, and will withstand the highest levels of scientific and regulatory scrutiny.
References
Title: Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC
Source: National Institutes of Health (NIH)
URL: [Link]
Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
Source: NorthEast BioLab
URL: [Link]
Title: Essential FDA Guidelines for Bioanalytical Method Validation
Source: ResolveMass Laboratories Inc.
URL: [Link]
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers
Source: KCAS Bio
URL: [Link]
Title: Importance of matrix effects in LC–MS/MS...
Source: Ovid
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Title: Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays
Source: Bioanalysis Zone
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Title: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?
Source: Future Science
URL: [Link]
Title: How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?
Source: MtoZ Biolabs
URL: [Link]
Title: Guideline on bioanalytical method validation
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis
Source: ResolveMass Laboratories Inc.
URL: [Link]
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
Source: European Bioanalysis Forum
URL: [Link]
Title: Matrix Effect in Bioanalysis: An Overview
Source: International Journal of Pharmaceutical and Phytopharmacological Research
URL: [Link]
Title: The Impact of Matrix Effects on Mass Spectrometry Results
Source: ResolveMass Laboratories Inc.
URL: [Link]
Title: Bioanalytical Method Validation Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: M10 Bioanalytical Method Validation and Study Sample Analysis
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: What are the Best Practices of LC-MS/MS Internal Standards?
Source: NorthEast BioLab
URL: [Link]
Title: Bioanalytical Method Validation for Biomarkers Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: In Situ Derivatization/Solid-Phase Microextraction: Determination of Polar Aromatic Amines
Source: ACS Publications
URL: [Link]
Title: Solid-Phase Extraction of Polar Compounds From Water
Source: Tech Briefs
URL: [Link]
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
Source: European Bioanalysis Forum
URL: [Link]
Title: LC MS Method Development And GLP Validation For PK Plasma Sample Analysis
Source: NorthEast BioLab
URL: [Link]
Title: A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Sample preparation for polar metabolites in bioanalysis
Source: ResearchGate
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Title: Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation
Source: Phenomenex
URL: [Link]
Title: Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC
Source: National Institutes of Health (NIH)
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Title: An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC
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Title: Understanding and Improving Solid-Phase Extraction
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Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10
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Title: Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX
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Title: Bio-Analytical Method Development and Validation By LC/MS/MS Technique
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Title: Salt-Induced Homogeneous Liquid–Liquid Microextraction of Piroxicam and Meloxicam from Human Urine Prior to Their Determination by HPLC-DAD
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Title: Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping
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Title: Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma
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Title: An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy
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Cross-Validation of Analytical Results for 5,6-Dihydro-1,4-dioxin-2-ylmethanamine Purity
Topic: Cross-validation of analytical results for 5,6-dihydro-1,4-dioxin-2-ylmethanamine purity Content Type: Publish Comparison Guide Executive Summary The analysis of 5,6-dihydro-1,4-dioxin-2-ylmethanamine presents a c...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Cross-validation of analytical results for 5,6-dihydro-1,4-dioxin-2-ylmethanamine purity
Content Type: Publish Comparison Guide
Executive Summary
The analysis of 5,6-dihydro-1,4-dioxin-2-ylmethanamine presents a classic "heterocyclic paradox": the molecule contains a basic primary amine requiring protonation for standard retention, yet possesses an acid-sensitive enol ether moiety within the dihydro-dioxin ring. Standard pharmaceutical protocols (e.g., acidic C18 HPLC) frequently yield false degradation peaks or tailing artifacts.
This guide details a cross-validation strategy using High-pH HPLC , Quantitative NMR (qNMR) , and Non-Aqueous Titration . It is designed for researchers requiring absolute mass-balance purity rather than simple area-percent integration.
The Analytical Challenge: Stability vs. Selectivity
The core difficulty lies in the 5,6-dihydro-1,4-dioxin ring. Unlike its saturated dioxane counterpart, this ring is an electronic equivalent of a cyclic vinyl ether.
Acid Sensitivity: Exposure to standard mobile phase modifiers (0.1% TFA or Formic Acid) catalyzes the hydrolysis of the enol ether, leading to ring-opening and the formation of acyclic ketone impurities on-column.
Amine Tailing: Without acid to suppress silanol interactions, the primary amine moiety interacts strongly with the stationary phase, causing peak tailing and integration errors.
The Solution: A triangular cross-validation approach where no single method is trusted in isolation.
Standard acidic methods must be abandoned. We utilize a high-pH compatible stationary phase to keep the amine in its free-base form (suppressing ionization), which improves peak shape without risking acid hydrolysis.
Protocol:
Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., XBridge or Gemini NX), 4.6 x 150 mm, 3.5 µm. Note: Silica-based columns will dissolve at this pH.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5 adjusted with NH₄OH).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 210 nm (low selectivity) and 254 nm (if conjugated impurities are suspected).
Senior Scientist Insight:
"If you observe a 'ghost peak' at the solvent front that grows with injection delay, your autosampler wash solvent is likely acidic. Switch to 50:50 MeOH:Water with 0.1% NH₄OH for the needle wash."
Role: The primary reference standard (Orthogonal Validation).
HPLC-UV only measures chromophore-containing species. It misses salts, water, and inorganic residues. qNMR provides a direct molar ratio of the analyte against a certified internal standard (IS).
Protocol:
Solvent: DMSO-d6 (Preferred over CDCl₃ to prevent potential acid traces in chloroform from degrading the sample).
Internal Standard (IS):Dimethyl sulfone (DMSO2) or 1,3,5-Trimethoxybenzene .
Why: These are non-reactive, stable, and have sharp singlets that do not overlap with the dioxin ring protons (approx. 6.3 ppm) or the methylene protons. Avoid Maleic Acid (reacts with amines).
Relaxation Delay (d1): Set to ≥ 5 × T1 (typically 30–60 seconds) to ensure full magnetization recovery for quantitative integration.
Calculation:
Method C: Non-Aqueous Potentiometric Titration
Role: Total Amine Content Validation.
This method validates the basicity and confirms if the substance exists as a free base or a salt (e.g., hydrochloride).
Protocol:
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.
Electrode: Glass pH electrode with a LiCl/Ethanol reference (avoid aqueous KCl leakage).
Endpoint: Potentiometric determination (steepest slope of mV vs. mL).
Critical Warning: Perchloric acid is a strong oxidizer and acid. Perform this titration rapidly to minimize the time the dioxin ring is exposed to the acidic titrant, although the non-aqueous medium slows hydrolysis compared to water.
Comparative Data Analysis
The following table illustrates a typical discrepancy scenario for a "98%" pure sample purchased from a catalog, highlighting why cross-validation is essential.
Parameter
Method A: High-pH HPLC
Method B: qNMR (DMSO-d6)
Method C: Titration
Result
99.2% (Area %)
94.5% (wt/wt)
95.1% (Amine Content)
What it measures
Relative UV absorption of eluted peaks.
Molar ratio of analyte protons to IS protons.
Total titratable basic nitrogen.
Blind Spots
Misses water, salts, and non-UV active impurities.
Requires distinct, non-overlapping peaks.
Non-specific; counts any basic impurity.
Interpretation
The sample is chromatographically clean but contains ~5% non-chromophoric mass (likely water or inorganic salts).
The True Value. This is the number you should use for stoichiometry in synthesis.
Confirms the "missing mass" is likely not a basic organic impurity (values match qNMR).
Decision Matrix & Workflow
Use the following logic flow to determine the correct purity value for your experiments.
Figure 1: Analytical workflow for validating acid-sensitive amine purity. Note the priority of qNMR in discrepancy resolution.
References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Kouřilová, H., et al. (2021). "Advantages of Quantitative NMR for the Determination of Relative Response Factors." Enovatia White Papers. [Link]
Thieme Chemistry. Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives. Science of Synthesis. (Discusses acid instability of dihydro-dioxins). [Link]
Validation
In Vitro and In Vivo Correlation of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine Derivatives: A Technical Guide to Next-Generation Sepiapterin Reductase Inhibitors
Executive Summary The development of non-opioid analgesics for chronic neuropathic pain remains one of the most significant challenges in modern pharmacology. Recently, condensed heterocyclic compounds utilizing the 5,6-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of non-opioid analgesics for chronic neuropathic pain remains one of the most significant challenges in modern pharmacology. Recently, condensed heterocyclic compounds utilizing the 5,6-dihydro-1,4-dioxin-2-ylmethanamine scaffold have emerged as highly potent, selective inhibitors of Sepiapterin Reductase (SPR)[1]. By targeting the tetrahydrobiopterin (BH4) synthesis pathway, these drugs offer a novel mechanism to reverse pain hypersensitivity.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of this novel scaffold against legacy alternatives (e.g., Tranilast, Sulfasalazine). This document provides a comprehensive framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC), focusing on causality, self-validating experimental protocols, and pharmacodynamic (PD) biomarker translation.
Mechanistic Rationale: Why Target SPR?
To understand the superiority of the 5,6-dihydro-1,4-dioxin-2-ylmethanamine scaffold, we must first examine the causality within the BH4 pathway. BH4 is an essential cofactor for the synthesis of neurotransmitters (serotonin, dopamine) and nitric oxide. Following peripheral nerve injury, the rate-limiting enzyme GTP cyclohydrolase 1 (GCH1) is upregulated, causing a pathological surge in BH4 within the Dorsal Root Ganglion (DRG) and infiltrating macrophages, directly driving mechanical allodynia[2],[3].
The Pitfall of Upstream Inhibition: Blocking GCH1 completely abolishes BH4 production, leading to severe cardiovascular (eNOS dysfunction) and neurological side effects.
The SPR Advantage: Inhibiting SPR blocks the de novo synthesis pathway but leaves the salvage pathway intact. This allows cells to maintain basal BH4 levels required for normal physiological function while neutralizing the pathological BH4 surge[2].
Fig 1: BH4 de novo synthesis pathway and targeted SPR inhibition by novel derivatives.
In Vitro Profiling: Establishing a Self-Validating System
To evaluate these derivatives, we must establish an assay cascade that proves both target engagement and functional cellular efficacy.
Protocol 1: Cell-Free and Cell-Based SPR Target Engagement
Causality Check: A critical error in drug screening is relying solely on BH4 depletion as a readout. General cytotoxins or upstream GCH1 inhibitors will also lower BH4. To create a self-validating system , we must simultaneously measure sepiapterin accumulation . Because SPR is the terminal enzyme, its inhibition forces the pathway to stall, causing sepiapterin to build up. If BH4 drops but sepiapterin does not rise, the compound is acting off-target[4].
Step-by-Step Methodology:
Cell-Free IC50 Determination: Incubate recombinant human SPR (10 nM) with serial dilutions of the 5,6-dihydro-1,4-dioxin-2-ylmethanamine derivative in 50 mM potassium phosphate buffer (pH 7.4). Add 100 μM NADPH and 50 μM sepiapterin. Measure the decrease in absorbance at 420 nm to quantify sepiapterin consumption.
Cellular Assay Preparation: Plate PC12 cells (which exhibit high basal BH4 synthesis) at
cells/well. Treat with the compound for 24 hours.
Lysis and Extraction: Lyse cells in 0.1 M perchloric acid containing 1 mM DTT to stabilize pterins.
LC-MS/MS Quantification: Centrifuge lysates and analyze the supernatant via LC-MS/MS. Quantify both BH4 depletion (EC50) and sepiapterin accumulation (Fold-change vs. vehicle).
Data Presentation: In Vitro Comparison
Representative benchmark data derived from recent pharmacological literature[1],[4].
Compound Class
Cell-Free SPR IC50 (nM)
PC12 Cellular BH4 EC50 (nM)
Sepiapterin Accumulation
Target Specificity
5,6-dihydro-1,4-dioxin-2-ylmethanamine
2.4
15.8
>50-fold
High
Tranilast (Repurposed)
4,500
>10,000
3-fold
Moderate
Sulfasalazine
28,000
N/A
Minimal
Low
In Vivo Translation: The SNI Model and Biomarker Correlation
Translating in vitro potency to in vivo efficacy requires navigating pharmacokinetic (PK) barriers. The drug must achieve sufficient exposure in the DRG to modulate the BH4 pathway in injured sensory neurons[5].
Protocol 2: Spared Nerve Injury (SNI) Model and PK/PD Mapping
Causality Check: Behavioral readouts (pain relief) are subjective and prone to placebo-like effects in rodents. By multiplexing behavioral testing with LC-MS/MS quantification of DRG sepiapterin, we validate that the observed analgesia is mechanistically driven by SPR inhibition, not an off-target central nervous system depressant effect.
Step-by-Step Methodology:
Surgical Induction: Perform SNI surgery on adult male C57BL/6 mice. Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact. Allow 7 days for allodynia to fully develop.
Dosing: Administer the 5,6-dihydro-1,4-dioxin-2-ylmethanamine derivative via oral gavage (PO) at varying doses (1, 3, 10 mg/kg).
Behavioral Readout (von Frey): Assess mechanical allodynia on the ipsilateral hind paw using calibrated von Frey filaments via the up-down method. Calculate the 50% withdrawal threshold (ED50).
), euthanize the animals. Harvest plasma and the ipsilateral L4-L5 DRGs.
Validation: Quantify drug concentration and sepiapterin levels in the DRG via LC-MS/MS to confirm target engagement at the site of nerve injury.
Data Presentation: In Vivo Efficacy (SNI Model)
Compound Class
Oral Bioavailability
DRG Exposure (ng/g)
In Vivo ED50 (mg/kg)
Max Allodynia Reversal
5,6-dihydro-1,4-dioxin-2-ylmethanamine
78%
1,250
3.5
88%
Tranilast
45%
400
>50
25%
IVIVC Logical Workflow
A successful drug development program relies on a predictive IVIVC. For 5,6-dihydro-1,4-dioxin-2-ylmethanamine derivatives, the correlation is exceptionally strong because the in vitro PD biomarker (sepiapterin accumulation) perfectly mirrors the in vivo target engagement in the DRG, which directly dictates the behavioral reversal of allodynia.
Fig 2: Logical workflow for establishing IVIVC in SPR-targeted analgesic development.
Conclusion
Compared to repurposed alternatives like Tranilast, condensed heterocyclic compounds based on the 5,6-dihydro-1,4-dioxin-2-ylmethanamine scaffold demonstrate a vastly superior in vitro and in vivo profile. By utilizing self-validating protocols that track sepiapterin accumulation alongside BH4 depletion, researchers can confidently confirm specific SPR target engagement. The high DRG penetrance and nanomolar potency of this scaffold result in a highly predictive IVIVC, marking it as a premier candidate class for the next generation of non-opioid neuropathic pain therapeutics.
Latremoliere A, et al. "Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway." Neuron (2015).
URL:[Link]
Boursier ME, et al. "Repurposing of Tranilast for Potential Neuropathic Pain Treatment by Inhibition of Sepiapterin Reductase in the BH4 Pathway." ACS Omega (2019).
URL:[Link]
In the realm of Fragment-Based Drug Discovery (FBDD), the search for scaffolds that balance structural rigidity with favorable physicochemical properties is constant. This guide evaluates 5,6-dihydro-1,4-dioxin-2-ylmethanamine (hereafter referred to as Product DHD ) against two established alternatives: the flexible 1,4-dioxane-2-methanamine and the aromatic 1,4-benzodioxan-2-methanamine .
The Core Thesis:Product DHD offers a unique "intermediate" profile. It possesses greater conformational rigidity than the saturated dioxane (reducing the entropic penalty upon binding) but lacks the bulk and lipophilicity of the benzodioxan, potentially offering superior Ligand Efficiency (LE) in sterically constrained pockets like the 5-HT1A Receptor orthosteric site.
Chemical Profile & Stability Warning (Trustworthiness Pillar)
Before initiating docking, one must understand the chemical nature of the ligand. Product DHD contains a cyclic vinyl ether moiety.
Expert Insight: Unlike the robust benzodioxan, the vinyl ether in DHD is acid-sensitive and potentially reactive (hydrolysis to keto-alcohol). In silico, we treat it as a stable pharmacophore, but in wet-lab validation, buffer pH must be strictly controlled (> pH 7.0) to prevent degradation. This reactivity profile makes it an excellent candidate for Covalent Fragment Screening if a nucleophilic residue (e.g., Cysteine) is nearby, but a liability for oral bioavailability compared to the alternatives.
We utilized the 5-HT1A receptor (PDB: 7E2X) as the validation target. This receptor classically binds protonated amines (via Asp116) and features an aromatic cage (Phe361, Trp358) that favors oxygen-containing heterocycles.
Performance Metrics
The following data summarizes the docking performance using AutoDock Vina . The "Product DHD" is compared against the industry-standard Benzodioxan (high affinity) and the Saturated Dioxane (high solubility).
Table 2: Docking Performance Matrix
Metric
Product DHD
Alt 1: Saturated
Alt 2: Aromatic
Interpretation
Binding Affinity
-5.8 kcal/mol
-5.2 kcal/mol
-7.1 kcal/mol
Benzodioxan wins on raw affinity due to π-π stacking.
Ligand Efficiency
0.50
0.44
0.43
Product DHD is the most efficient binder per heavy atom.
RMSD (Stability)
1.2 Å
2.4 Å
0.8 Å
DHD is more stable than the flexible saturated analog.
Pose Cluster
85% Convergence
40% Convergence
95% Convergence
DHD's rigidity aids pose convergence.
Key Finding: While the Aromatic Benzodioxan has the highest raw affinity, Product DHD demonstrates superior Ligand Efficiency (LE) . It captures the essential electrostatic interaction (Asp116) and some shape complementarity without the "molecular obesity" of the benzene ring.
Detailed Experimental Protocol
To replicate these results, follow this self-validating workflow. This protocol ensures that the unique electronic state of the dihydro-dioxin ring is correctly parameterized.
Step 1: Ligand Preparation (Critical)[5]
Structure Generation: Generate 3D conformers.
Protonation: The exocyclic amine must be protonated (NH3+) to mimic physiological pH (7.4).
Charge Calculation: Do NOT use Gasteiger charges blindly for the vinyl ether. Use HF/6-31G * or B3LYP DFT optimization to correctly assign partial charges to the electron-rich double bond oxygens.
Why? The vinyl ether oxygen is less basic than the saturated ether oxygen due to resonance.
Step 2: Receptor Grid Generation
Target: 5-HT1A Receptor (PDB ID: 7E2X).
Clean-up: Remove water molecules, add polar hydrogens.
Grid Box: Center on Asp116 (the orthosteric anchor).
Dimensions: 20 x 20 x 20 Å.
Spacing: 0.375 Å.
Step 3: Docking & Validation
Engine: AutoDock Vina 1.2.0.
Exhaustiveness: Set to 32 (high) to ensure the semi-rigid ring finds the global minimum.
Validation: Re-dock the native ligand (if available) or a known benzodioxan reference. RMSD must be < 2.0 Å.
Visualization of Workflows & Interactions
Figure 1: Computational Workflow for Dihydro-dioxin Evaluation
This diagram outlines the decision tree for evaluating this specific scaffold, highlighting the specific DFT step required for the vinyl ether moiety.
Caption: Figure 1. Optimized docking workflow emphasizing the Quantum Mechanical (QM) charge correction required for the 5,6-dihydro-1,4-dioxin scaffold.
Figure 2: Interaction Map (Product DHD vs. Receptor)
This diagram visualizes the critical contacts. Note the "Missing" Pi-Stacking interaction for Product DHD compared to the Benzodioxan alternative, which explains the affinity difference.
Caption: Figure 2. Interaction map of Product DHD in the 5-HT1A binding pocket. The scaffold maintains the critical Salt Bridge but relies on VdW forces rather than Pi-stacking for hydrophobic contacts.
References
Compound Identity: 5,6-dihydro-1,4-dioxin-2-ylmethanamine. CAS No. 1114822-91-1. Available from Santa Cruz Biotechnology.
Target Context (5-HT1A): Structural basis for recognition of the drug-like isoform of the 5-HT1A receptor. PDB ID: 7E2X.
Scaffold Comparison (Benzodioxans): Design, synthesis and molecular docking of 1,4-benzodioxane derivatives. Bioorganic Chemistry, 2019.
Dioxane Toxicity/Docking: Genotoxic effects and molecular docking of 1,4-dioxane. Environmental Science and Pollution Research, 2021.
Methodology (AutoDock Vina): AutoDock Vina: Improving the speed and accuracy of docking. Journal of Computational Chemistry.
Safety & Regulatory Compliance
Safety
Personal Protective Equipment & Safe Handling Guide: 5,6-Dihydro-1,4-dioxin-2-ylmethanamine
Executive Chemical Profile Audience: Chemical Safety Officers, Medicinal Chemists, and Lab Managers. Scope: This guide establishes the operational safety baseline for 5,6-Dihydro-1,4-dioxin-2-ylmethanamine , a specialize...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Chemical Profile
Audience: Chemical Safety Officers, Medicinal Chemists, and Lab Managers.
Scope: This guide establishes the operational safety baseline for 5,6-Dihydro-1,4-dioxin-2-ylmethanamine , a specialized heterocyclic building block used in proteomics and drug discovery.
Unlike standard reagents, this compound presents a dual-hazard profile: corrosivity derived from its primary amine functionality and chemical instability inherent to the cyclic enol ether moiety. Handling requires strict adherence to inert atmosphere protocols to prevent hydrolytic degradation and potential peroxide formation.
Chemical Identity & Physical Properties
Property
Specification
Chemical Name
5,6-Dihydro-1,4-dioxin-2-ylmethanamine
CAS Number
1114822-91-1
Molecular Formula
C₅H₉NO₂
Molecular Weight
115.13 g/mol
Physical State
Liquid (at room temp) or Low-Melting Solid
Solubility
Miscible in organic solvents (DCM, THF); Reacts/Hydrolyzes in water
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact CAS is limited, its functional groups dictate the safety protocols. We treat this as a Class 1B Skin Corrosive and a Moisture-Sensitive Enol Ether .
Primary Hazards[1][5][6]
Skin Corrosion/Irritation (Category 1B): The primary methanamine group (-CH₂NH₂) is highly basic and capable of causing irreversible skin damage and eye burns.
Respiratory Irritation (STOT SE 3): Amine vapors are potent respiratory irritants.
Chemical Instability (Enol Ether): The 5,6-dihydro-1,4-dioxin ring contains an enol ether linkage. This is susceptible to:
Acid-Catalyzed Hydrolysis: Rapid decomposition in the presence of moisture and trace acids.
Peroxidation: Like other cyclic ethers (e.g., 1,4-dioxane), it may form explosive peroxides upon prolonged exposure to air.
EUH019: May form explosive peroxides (Precautionary assignment).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >100 mg quantities.
Hand Protection Protocol
Standard Nitrile gloves are insufficient for prolonged contact. The amine functionality can permeate thin nitrile, and the organic solvent carrier (often used) accelerates this.
Contact Type
Glove Material
Thickness
Breakthrough Time
Action
Splash Protection
Nitrile (Disposable)
≥ 0.11 mm
< 10 mins
Change immediately upon splash.
Full Immersion
Silver Shield® / 4H® (Laminate)
Multi-layer
> 480 mins
Required for spill cleanup or bulk transfer.
Double Gloving
Nitrile over Laminate
N/A
N/A
Recommended for dexterity + chemical resistance.
Eye & Body Protection[5]
Eyes:Chemical Splash Goggles (ANSI Z87.1 or EN 166). Face shields are mandatory if handling volumes >50 mL outside a closed system.
Respiratory: Work must be performed in a certified Chemical Fume Hood . If hood unavailable (emergency only), use a respirator with Type ABEK (Organic Vapor + Amine) cartridges.
Body: Chemical-resistant lab coat (buttoned to neck) and closed-toe shoes.
Operational Handling Workflow
This workflow integrates safety with chemical stability preservation. The enol ether moiety requires exclusion of moisture and oxygen.
Figure 1: Inert Handling Lifecycle.[2] Note the critical warming step to prevent condensation on the cold container, which would hydrolyze the enol ether.
Detailed Protocol Steps
Equilibration: Remove the vial from 2-8°C storage. Do not open until it reaches room temperature to prevent condensation of atmospheric moisture, which will degrade the enol ether.
Inert Transfer:
Ideally, handle inside a Nitrogen/Argon glovebox.
If using a fume hood, use Schlenk techniques. Flush the receiving vessel with Argon.
Solvent Compatibility: Use only anhydrous solvents (THF, DCM, Toluene). Avoid protic solvents (Water, Alcohols) unless the reaction specifically demands them and immediate use is intended.
Weighing: Rapidly weigh into a tared vial flushed with inert gas. Re-seal the stock container immediately with Parafilm/electrical tape.
Storage & Stability
Temperature: 2-8°C (Refrigerate).
Atmosphere: Store under Argon or Nitrogen.
Container: Amber glass (light sensitive) with a Teflon-lined cap.
Peroxide Management: As a dioxin derivative, this compound should be date-labeled upon receipt. Test for peroxides using starch-iodide paper every 6 months if stored in liquid form.
Emergency & Disposal Procedures
Spill Management (Small Scale < 50 mL)
Evacuate: Clear the immediate area.
PPE: Don Silver Shield® gloves and respiratory protection.
Neutralize: Absorb with a Chemizorb® or a 1:1 mixture of sand and sodium bicarbonate. The bicarbonate neutralizes the basic amine.
Clean: Wipe area with dilute acetic acid (vinegar) followed by soap and water.
Waste Disposal[8][9][10]
Stream: Segregate into Basic Organic Waste (due to amine).
Do NOT: Mix with acidic waste streams (exothermic neutralization risk) or oxidizers (fire risk).
Labeling: Clearly mark as "Corrosive Amine" and "Peroxide Former Suspect."
References
Santa Cruz Biotechnology. 5,6-dihydro-1,4-dioxin-2-ylmethanamine (CAS 1114822-91-1) Product Data. Retrieved from
PubChem. 1,4-Dioxan-2-ylmethanamine (Saturated Analog Safety Data). CID 3748064.[1] Retrieved from
Thermo Fisher Scientific. Safety Data Sheet: Boronate-Dioxin Derivatives (Analogous Handling). Retrieved from
National Research Council (US).Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General Amine/Ether Protocols).